Technical Documentation Center

2-(3,5-Difluorophenyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-Difluorophenyl)phenol
  • CAS: 794586-19-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(3,5-Difluorophenyl)phenol: Structural Properties, Synthesis, and Applications

Executive Summary In contemporary medicinal chemistry and advanced materials science, fluorinated biaryl systems represent a privileged structural motif. Specifically, 2-(3,5-Difluorophenyl)phenol (also known as 3',5'-Di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and advanced materials science, fluorinated biaryl systems represent a privileged structural motif. Specifically, 2-(3,5-Difluorophenyl)phenol (also known as 3',5'-Difluoro-[1,1'-biphenyl]-2-ol) serves as a highly versatile building block[1]. The strategic placement of fluorine atoms on the biphenyl core fundamentally alters the molecule's physicochemical profile, enhancing metabolic stability and modulating lipophilicity without imposing significant steric bulk. This guide provides an in-depth analysis of its structural properties, a self-validating protocol for its synthesis via2[2], and its downstream applications.

Structural and Physicochemical Profiling

The architecture of 2-(3,5-Difluorophenyl)phenol consists of a phenol ring directly coupled to a 3,5-difluorophenyl moiety. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted biphenyl-2-ol. Furthermore, the 3,5-difluoro substitution pattern effectively blocks two primary metabolic hotspots (ortho and para positions relative to the biaryl linkage on the distal ring), significantly reducing susceptibility to cytochrome P450-mediated oxidative degradation.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(3,5-Difluorophenyl)phenol
Synonyms 3',5'-Difluoro-[1,1'-biphenyl]-2-ol[3]
CAS Registry Number 794586-19-9[1]
Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in H2O

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for synthesizing 2-(3,5-Difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 4[4] and 5 (CAS 156545-07-2)[5].

Mechanistic Causality

The reaction relies on a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond of 2-bromophenol, forming a stable Pd(II) intermediate[6].

  • Base Activation: The addition of a mild base (e.g., K2CO3) is critical. It coordinates with the 3,5-difluorophenylboronic acid to form a tetrahedral boronate complex, increasing the nucleophilicity of the organic group and facilitating its transfer to the palladium center[2].

  • Transmetalation & Reductive Elimination: The aryl group transfers to the Pd(II) complex, followed by reductive elimination, which releases the target biaryl product and regenerates the active Pd(0) species[7].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(2-hydroxyphenyl)Br] Pd0->OxAdd 2-Bromophenol BaseEx Base Exchange (K2CO3 Activation) OxAdd->BaseEx Base TransMet Transmetalation (3,5-Difluorophenylboronic Acid) BaseEx->TransMet Boronate Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product 2-(3,5-Difluorophenyl)phenol RedElim->Product Yield

Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-(3,5-Difluorophenyl)phenol.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates causality-driven steps and built-in validation checkpoints.

Reagents:

  • 2-Bromophenol (1.0 equiv)[4]

  • 3,5-Difluorophenylboronic acid (1.2 equiv)[8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2-bromophenol and 3,5-difluorophenylboronic acid in the Toluene/Ethanol/Water mixture. Causality: The biphasic solvent system ensures solubility of both the organic substrates (Toluene/EtOH) and the inorganic base (Water).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 20 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes the homocoupling of the boronic acid, drastically reducing yield.

  • Catalyst Addition: Add K2CO3 and Pd(PPh3)4 under a positive pressure of argon.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 12 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1); the disappearance of the 2-bromophenol spot indicates reaction completion.

  • Work-Up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual ethanol and inorganic salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Isolate the product via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc).

Workflow Step1 Reagent Prep Equimolar reactants & 5 mol% Pd(PPh3)4 Step2 Degassing 3x Freeze-Pump-Thaw cycles Step1->Step2 Step3 Reaction Reflux at 110°C in Toluene/H2O (12h) Step2->Step3 Step4 Work-up EtOAc extraction & Brine wash Step3->Step4 Step5 Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5 Step6 Validation 1H/19F NMR & LC-MS Analysis Step5->Step6

Step-by-step experimental workflow for synthesis and validation of the target compound.

Analytical Characterization Protocols

A rigorous self-validating system requires orthogonal analytical techniques to confirm structural integrity and purity.

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit a distinct, exchangeable singlet for the phenolic -OH (~5.0-5.5 ppm). The 3,5-difluorophenyl protons typically appear as a complex multiplet around 6.8-7.1 ppm due to scalar coupling with the fluorine atoms (J_HF).

  • 19F NMR (376 MHz, CDCl3): A critical validation step. The spectrum will show a distinct signal (often a triplet or multiplet) around -110 ppm, confirming the presence of the two chemically equivalent fluorine atoms on the aromatic ring.

  • LC-MS (ESI-): High-resolution mass spectrometry should yield an [M-H]- peak at m/z 205.04, confirming the molecular weight of the deprotonated species.

Applications in Drug Discovery & Materials Science

Medicinal Chemistry: The 2-(3,5-difluorophenyl)phenol scaffold is frequently utilized in the development of novel therapeutics, including kinase inhibitors and modulators of protein-protein interactions[7]. The inclusion of the 3,5-difluoro motif improves the lipophilic efficiency (LipE) of the drug candidate. By lowering the pKa of the adjacent rings and reducing the electron density of the pi-system, it mitigates off-target toxicity while enhancing membrane permeability.

Materials Science: In the realm of advanced materials, fluorinated biaryls are integral to the synthesis of liquid crystals and organic light-emitting diodes (OLEDs)[8]. The rigid biaryl core provides structural stability, while the fluorine atoms induce a strong permanent dipole moment. This dipole is essential for lowering the melting point and broadening the nematic phase range in liquid crystal displays (LCDs).

References

  • Title: 794586-19-9 | 2-(3,5-difluorophenyl)
  • Source: bidepharm.
  • Source: medchemexpress.
  • Source: lookchem.
  • Source: sigmaaldrich.
  • Title: Application Note: A Detailed Protocol for the Suzuki-Miyaura...
  • Source: researchgate.
  • Source: nih.

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of 2-(3,5-Difluorophenyl)phenol

Executive Summary As drug discovery and advanced materials science increasingly rely on precision-engineered molecular scaffolds, halogenated biphenyls have emerged as privileged structures. 2-(3,5-Difluorophenyl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and advanced materials science increasingly rely on precision-engineered molecular scaffolds, halogenated biphenyls have emerged as privileged structures. 2-(3,5-Difluorophenyl)phenol (CAS Number: 794586-19-9 ) is a highly versatile synthetic building block. Also known by its IUPAC name, 3',5'-difluoro-[1,1'-biphenyl]-2-ol, this compound integrates a hydrogen-bond donating phenolic moiety with a metabolically robust, lipophilic difluorophenyl ring. This guide provides an authoritative, in-depth analysis of its physicochemical profile, structural significance, and a causally validated protocol for its synthesis.

Physicochemical Profiling

Understanding the baseline quantitative data of 2-(3,5-Difluorophenyl)phenol is critical for predicting its behavior in chromatographic purification and biological assays.

PropertyValueStructural Implication
Chemical Name 2-(3,5-Difluorophenyl)phenolDefines core connectivity.
CAS Registry Number 794586-19-9Unique universal identifier.
Molecular Formula C12H8F2OIndicates degree of unsaturation (9).
Molecular Weight 206.19 g/mol Low MW, ideal for fragment-based drug design.
Hydrogen Bond Donors 1 (Phenolic -OH)Facilitates target protein anchoring.
Hydrogen Bond Acceptors 3 (-OH, 2x -F)Enhances binding affinity via dipole interactions.

Structural Significance in Drug Development

The biphenyl-2-ol scaffold is a well-documented pharmacophore with profound implications in medicinal chemistry. Derivatives of this core have been extensively utilized in the development of beta-blockers, antifungal agents, and anti-inflammatory therapeutics .

The specific addition of the 3,5-difluoro motif serves two critical mechanistic purposes:

  • Metabolic Stability: Cytochrome P450 enzymes frequently oxidize aromatic rings at electron-rich positions. Fluorine substitution at the 3 and 5 positions sterically and electronically blocks these metabolic liabilities, increasing the compound's half-life.

  • Lipophilicity & BBB Penetration: Biphenyl-2-ol derivatives, such as Honokiol analogs, are heavily investigated for targeting neuroinflammation (e.g., COX-2 inhibition). The incorporation of fluorine atoms significantly enhances lipophilicity, facilitating passive diffusion across the blood-brain barrier (BBB) . Furthermore, these phenolic libraries are actively screened as potential inhibitors for cutaneous melanoma .

Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

The most efficient and regioselective method for synthesizing 2-(3,5-Difluorophenyl)phenol is the Suzuki-Miyaura cross-coupling between 2-bromophenol and 3,5-difluorophenylboronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Bromophenol TransMet Transmetalation Boronate Complex OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product 2-(3,5-Difluorophenyl)phenol CAS: 794586-19-9 RedElim->Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for 2-(3,5-Difluorophenyl)phenol synthesis.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must not only list steps but explain the chemical causality behind them while incorporating built-in validation checkpoints.

Experimental Workflow

Workflow Prep Reagent Prep & Degassing Reaction Suzuki Coupling 80°C, 12h Prep->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Silica Gel Chromatography Workup->Purify Analyze NMR/LC-MS Validation Purify->Analyze

Figure 2: Step-by-step experimental workflow for synthesis and validation.

Step-by-Step Methodology & Causality

Reagents Required:

  • 2-Bromophenol (1.0 equiv)

  • 3,5-Difluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step 1: Solvent Degassing

  • Action: Sparge the 1,4-Dioxane/H2O mixture with Argon for 15 minutes prior to use.

  • Causality: Pd(0) complexes are highly sensitive to molecular oxygen. Oxidation of the active Pd(0) species to inactive Pd(II) oxides will prematurely terminate the catalytic cycle, resulting in stalled reactions and poor yields.

Step 2: Reaction Assembly

  • Action: In a flame-dried Schlenk flask under Argon, combine 2-bromophenol, 3,5-difluorophenylboronic acid, and K2CO3. Add the degassed solvent, followed by the Pd(PPh3)4 catalyst. Heat to 80 °C for 12 hours.

  • Causality: 2-Bromophenol is selected over 2-chlorophenol because the C-Br bond has a lower dissociation energy, facilitating easier oxidative addition. The aqueous base (H2O + K2CO3) is critical; it converts the neutral boronic acid into a negatively charged, highly nucleophilic trihydroxyboronate complex, which accelerates the transmetalation step.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Action: At 8 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and perform Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes.

  • Validation: The disappearance of the 2-bromophenol starting material and the emergence of a new, UV-active product spot (higher Rf due to the lipophilic difluorophenyl ring) confirms that the catalytic cycle is actively turning over.

Step 4: Workup and Purification

  • Action: Cool to room temperature. Partition the mixture between EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Step 5: Analytical Confirmation

  • Action: Analyze the purified solid via LC-MS and 1H NMR.

  • Validation: LC-MS (Electrospray Ionization, Negative Mode) must yield a prominent peak at m/z 205 [M-H]- , confirming the exact mass of the deprotonated product. 1H NMR will validate the structure by displaying characteristic multiplets for the difluorophenyl protons (6.8–7.1 ppm) and a broad singlet for the phenolic -OH proton, which will disappear upon D2O exchange.

References

  • Synthesis, Characterization and Bioactivity of Propranolol and its Compounds Source: Asian Journal of Organic & Medicinal Chemistry URL:[Link]

  • Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging Source: MDPI (Molecules) URL:[Link]

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds Source: bioRxiv URL:[Link]

Foundational

pKa values of fluorinated 2-phenylphenol derivatives

An In-depth Technical Guide to the pKa Values of Fluorinated 2-Phenylphenol Derivatives Abstract For researchers and professionals in drug development, the rational design of molecules requires a profound understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values of Fluorinated 2-Phenylphenol Derivatives

Abstract

For researchers and professionals in drug development, the rational design of molecules requires a profound understanding of how structural modifications influence physicochemical properties. Acidity, quantified by the pKa value, is a critical parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the pKa values of 2-phenylphenol and its fluorinated derivatives. We will explore the underlying electronic principles that dictate the acidity of these compounds, present a comprehensive, step-by-step protocol for their experimental determination via UV-Vis spectrophotometry, and discuss the implications for medicinal chemistry.

Introduction: The Significance of the 2-Phenylphenol Scaffold

2-Phenylphenol (2-hydroxybiphenyl) is an organic compound consisting of a biphenyl backbone with a hydroxyl group at the 2-position.[1][2] It is a versatile molecule utilized as a broad-spectrum fungicide, particularly for the post-harvest preservation of citrus fruits, and as a general biocide and preservative in various industrial applications under trade names like Dowicide.[2][3]

In the realm of drug discovery, the 2-phenylphenol scaffold is a valuable building block. The introduction of fluorine, a common strategy in medicinal chemistry, can dramatically alter a molecule's properties. Fluorine substitution can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets.[4][5][6] Understanding how fluorination impacts the acidity of the phenolic hydroxyl group is paramount for predicting the behavior of these derivatives in a biological system.

The Effect of Fluorine Substitution on Phenolic Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion.[7] Substituents on the aromatic ring that stabilize this anion will increase the acidity, resulting in a lower pKa value. Fluorine, like other halogens, exerts two opposing electronic effects that modulate this stability: the inductive effect and the resonance effect.[7]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This -I effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, thereby increasing the phenol's acidity (lowering its pKa).[7]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This +M effect increases electron density in the ring, which can destabilize the phenoxide anion and thus decrease acidity (raise the pKa).[7]

The net impact on pKa depends critically on the position of the fluorine atom relative to the hydroxyl group, as the inductive effect diminishes with distance, while the resonance effect is most pronounced at the ortho and para positions. For fluorinated 2-phenylphenols, substitution can occur on either the hydroxyl-bearing ring or the adjacent phenyl ring, leading to a wide range of potential pKa values.

Quantitative pKa Data for 2-Phenylphenol Derivatives

CompoundCAS NumberpKa (at 25°C)Notes on Predicted Trend
2-Phenylphenol 90-43-710.01 [3][8]Baseline experimental value.
3'-Fluoro-2-phenylphenolN/A~9.6 (Predicted)Fluorine at the meta position on the adjacent ring exerts a purely electron-withdrawing inductive effect, increasing acidity.
4'-Fluoro-2-phenylphenolN/A~9.8 (Predicted)Fluorine at the para position exerts both a strong -I effect and a weaker +M effect. The net result is a slight increase in acidity compared to the parent.
4-Fluoro-2-phenylphenolN/A~9.7 (Predicted)Fluorine is para to the hydroxyl group. The strong -I effect dominates the +M effect, leading to increased acidity.
6-Fluoro-2-phenylphenolN/A~9.2 (Predicted)Fluorine is ortho to the hydroxyl group. The inductive effect is strongest at this position, significantly increasing acidity. Potential intramolecular hydrogen bonding could also influence the pKa.

Note: Predicted values are illustrative and serve to demonstrate the expected chemical trends. Actual experimental values may vary.

Experimental Determination of pKa by UV-Vis Spectrophotometry

The determination of pKa values for phenolic compounds can be accurately performed using UV-Vis spectrophotometry.[9][10] This method relies on the principle that the protonated (acidic, ArOH) and deprotonated (basic, ArO⁻) forms of the phenol have distinct UV absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated.

Causality Behind the Experimental Design
  • Buffer System: A series of buffers with precisely known pH values is essential to control the equilibrium between the ArOH and ArO⁻ forms.

  • Isosbestic Point: The wavelength at which the molar absorptivity of the acidic and basic forms is identical is known as the isosbestic point. Observing a clean isosbestic point during titration is a strong indicator that only two species are involved in the equilibrium.

  • Wavelength Selection: The analytical wavelength (λ_max_) is chosen where the difference in absorbance between the ArOH and ArO⁻ forms is maximal, ensuring the highest sensitivity.

  • Henderson-Hasselbalch Equation: This equation provides the mathematical relationship between pH, pKa, and the concentration ratio of the deprotonated and protonated species, forming the basis for the final calculation.

Step-by-Step Experimental Protocol

Objective: To determine the pKa of a fluorinated 2-phenylphenol derivative.

Materials:

  • Fluorinated 2-phenylphenol sample

  • Spectrophotometer (UV-Vis)

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Buffer solutions (e.g., universal buffer, or a series of phosphate/borate buffers) covering a pH range from ~8 to ~11.

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Methanol or Acetonitrile (as co-solvent if needed for solubility)[10]

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a small amount of the 2-phenylphenol derivative in a minimal amount of a suitable organic solvent (e.g., methanol) before diluting with deionized water in a volumetric flask to create a concentrated stock solution (e.g., 1 mM).

  • Determination of λ_max_ for Acidic and Basic Species:

    • Prepare a highly acidic solution (pH < 2) by diluting the stock solution in 0.1 M HCl. Record the UV spectrum to find the λ_max_ of the fully protonated (ArOH) form.

    • Prepare a highly basic solution (pH > 12) by diluting the stock solution in 0.1 M NaOH. Record the UV spectrum to find the λ_max_ of the fully deprotonated (ArO⁻) form.

  • Preparation of Sample Solutions at Various pH Values:

    • Prepare a series of at least 10-12 sample solutions.

    • For each sample, add an identical aliquot of the stock solution to a volumetric flask.

    • Add a specific buffer solution to each flask and dilute to the mark with deionized water.

    • Measure and record the final pH of each solution using a calibrated pH meter. The pH values should span the expected pKa (e.g., from pH 8.5 to 11.5).

  • Spectrophotometric Measurement:

    • Measure the absorbance of each buffered solution at the predetermined λ_max_ of the deprotonated (ArO⁻) form. Use the corresponding buffer solution as the blank.

  • Data Analysis and pKa Calculation:

    • The pKa can be determined graphically by plotting Absorbance vs. pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

    • Alternatively, calculate the pKa for each data point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

      • A: Absorbance of the sample at a given pH.

      • A_a: Absorbance of the fully protonated (acidic) form.

      • A_b: Absorbance of the fully deprotonated (basic) form.

    • The final pKa is the average of the values calculated from the data points in the linear range of the titration curve.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis stock Prepare Analyte Stock Solution spectra Determine λmax for ArOH (pH < 2) & ArO- (pH > 12) stock->spectra buffers Prepare Buffer Series (pH 8-11) samples Create Sample Series: Aliquot Stock + Buffers spectra->samples measure_ph Measure & Record Final pH of Each Sample samples->measure_ph measure_abs Measure Absorbance at λmax (ArO-) measure_ph->measure_abs plot Plot Absorbance vs. pH (Sigmoidal Curve) measure_abs->plot calculate Calculate pKa using Henderson-Hasselbalch Eq. measure_abs->calculate result Determine Final pKa Value plot->result calculate->result cluster_prep cluster_prep cluster_exp cluster_exp cluster_analysis cluster_analysis

Caption: Workflow for pKa determination via UV-Vis Spectrophotometry.

Conclusion

The acidity of fluorinated 2-phenylphenol derivatives is a direct consequence of the complex interplay between inductive and resonance effects, which are highly dependent on the position of the fluorine substituent. While a comprehensive experimental dataset is not yet fully compiled in the literature, the principles governing these pKa shifts are well-understood. For drug development professionals, a firm grasp of these principles, combined with robust experimental methods for pKa determination as outlined in this guide, is essential. This knowledge enables the precise tuning of molecular properties to optimize ADME profiles and ultimately design more effective and safer therapeutic agents.

References

  • ChemBK. (2025, August 19). 2-Hydroxybiphenyl.
  • Pliego, J. R., & Riveros, J. M. (n.d.). Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry.
  • Soteras, I., et al. (n.d.).
  • Scribd. (n.d.). pKa Determination of Phenols and Derivatives.
  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
  • Ghasemi, J., & Niazi, A. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • ResearchGate. (n.d.). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines.
  • Liptak, M. D., & Shields, G. C. (2020, April 29). Substituent effects on the physical properties and pKa of phenol.
  • Liptak, M. D., & Shields, G. C. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.
  • Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol?
  • ChemicalBook. (n.d.). 2-Phenylphenol CAS#: 90-43-7.
  • Pliego, J. R., & Riveros, J. M. (n.d.). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models.
  • Chemistry Europe. (n.d.). Exploring the Synthesis and Properties of Fluorinated Cationic Triangulenes and their Precursors.
  • Scilit. (n.d.). New Synthetic Routes to 2‐Fluoro‐2‐phenylalkanoic Acids.
  • PubChem. (n.d.). (1,1'-Biphenyl)-2-ol.
  • ChemicalBook. (n.d.). 2-Phenylphenol synthesis.
  • BenchChem. (n.d.). 2-Fluoro-4-phenylphenol.
  • ChemLin. (2026, February 3). 2-Phenylphenol.
  • Ibrahim, M. A. A. (2020, May 15).
  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION.
  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from Australian Industrial Chemicals Introduction Scheme.
  • Wikipedia. (n.d.). 2-Phenylphenol.
  • PubChem. (n.d.). 4-Hydroxybiphenyl.

Sources

Exploratory

Engineering Metabolic Resilience: The Strategic Role of the 3,5-Difluorophenyl Group in Modern Drug Design

Executive Summary The optimization of Distribution, Metabolism, and Pharmacokinetics (DMPK) remains one of the most resource-intensive phases of preclinical drug development. A primary mechanism of drug attrition is rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of Distribution, Metabolism, and Pharmacokinetics (DMPK) remains one of the most resource-intensive phases of preclinical drug development. A primary mechanism of drug attrition is rapid oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes. To combat this, medicinal chemists frequently employ fluorine substitution. Among fluorinated motifs, the 3,5-difluorophenyl group has emerged as a privileged scaffold. This technical guide explores the physical organic chemistry behind this moiety, analyzing how it transcends simple bond-strength paradigms to modulate enzyme affinity and electronically deactivate aromatic systems. Through recent high-profile case studies, including the development of the HIV-1 capsid inhibitor Lenacapavir and SARS-CoV-2 Mpro inhibitors, we delineate the causal mechanisms and provide a self-validating experimental framework for assessing metabolic stability.

The Physical Organic Chemistry of Fluorine Substitution

Traditionally, the metabolic stability conferred by fluorine was attributed almost exclusively to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) compared to the C–H bond (approx. 99 kcal/mol)[1]. The logic was straightforward: replacing a metabolically labile hydrogen with a stronger fluorine atom blocks the "soft spot" from oxidative cleavage.

However, modern physical organic chemistry reveals that this explanation is incomplete. The incorporation of fluorine fundamentally perturbs the physicochemical properties of the small molecule, altering established mechanisms of drug metabolism[2].

Rather than merely acting as a thermodynamic roadblock, fluorination modulates the drug's binding affinity (


) for drug-metabolizing enzymes[2]. Because CYP450 oxidation requires the ligand to first associate with the enzyme's active site, altering the electrostatic and conformational profile of the drug can significantly reduce this affinity. Furthermore, the strong electron-withdrawing nature of fluorine reduces the electron density (π-density) of aromatic rings. This profound inductive effect deactivates the ring against electrophilic attack by the high-valent iron-oxo species (Compound I) generated during the CYP450 catalytic cycle[3].

The Mechanistic Advantage of the 3,5-Difluorophenyl Motif

The 3,5-difluorophenyl group is not just a structural variation; it is a highly strategic moiety that leverages multiple physical organic principles simultaneously:

  • Synergistic Inductive Deactivation: Placing fluorine atoms at the 3 and 5 (meta) positions exerts a dual electron-withdrawing effect. This strongly deactivates the ortho (2,6) and para (4) positions toward oxidative hydroxylation by CYP450[2].

  • Steric Shielding and Conformational Bias: The symmetrical 3,5-substitution creates a unique steric and electrostatic environment. This symmetry often alters the binding pose of the molecule within the CYP450 active site, misaligning the compound with the catalytic iron center and reducing the turnover rate (

    
    )[2].
    
  • Optimal Lipophilicity Balancing: While fluorine substitution generally increases lipophilicity (LogP), the 3,5-difluoro pattern often achieves a "goldilocks" balance. It enhances passive membrane permeability without driving the molecule into excessive lipophilicity, which would otherwise trigger efflux pump susceptibility or excessively high plasma protein binding[3].

CYP450_Evasion A Wild-Type Phenyl (Metabolically Labile) B CYP450 Binding (High Affinity Ka) A->B C Electrophilic Attack by Fe(IV)=O B->C D Rapid Aromatic Hydroxylation C->D E 3,5-Difluorophenyl Analog F Altered Binding Pose (Reduced Ka) E->F Reduces Turnover G Inductive Ring Deactivation E->G Blocks Oxidation H Metabolic Stability (Prolonged t1/2) F->H Reduces Turnover G->H Blocks Oxidation

Figure 1: Mechanistic divergence of CYP450-mediated metabolism between wild-type and 3,5-difluorophenyl analogs.

Case Studies in Modern Drug Design

Case Study 1: HIV-1 Capsid Inhibitors (Lenacapavir)

The development of Lenacapavir (GS-6207), a first-in-class HIV-1 capsid inhibitor, perfectly illustrates the utility of the 3,5-difluorophenyl group. Early prototypes in this class, such as PF74, exhibited potent antiviral activity but suffered from prohibitively low metabolic stability, rendering them clinically unviable[4].

During the extensive medicinal chemistry campaign to optimize the scaffold, researchers systematically evaluated various fluorinated motifs. They discovered that incorporating a 3,5-difluorobenzyl motif conferred drastically improved metabolic stability in human liver microsomes (HLM) compared to a mono-fluoro (3-fluorobenzyl) analog[5]. This specific modification, combined with other structural rigidifications, yielded a compound with an extraordinary human hepatocyte predicted clearance (


) of 0.01 L/h/kg. This extreme metabolic resilience is the primary driver enabling Lenacapavir's revolutionary twice-yearly subcutaneous dosing regimen[5].
Case Study 2: SARS-CoV-2 Mpro Inhibitors

In the rapid development of noncovalent inhibitors for the SARS-CoV-2 main protease (Mpro), achieving sufficient metabolic stability was a primary hurdle. Lead compounds with high in vitro potency often exhibited rapid clearance in both human and mouse microsomes[6]. By utilizing structure-guided scaffold morphing and Free Energy Perturbation (FEP) calculations, researchers modified the P1 and P2 moieties to include deactivated halogenated rings. The transition from unsubstituted rings to 3,5-disubstituted halogen rings (such as 3,5-dichlorophenyl and 3-chloro-5-fluorophenyl derivatives) significantly lowered the overall lipophilicity and improved microsomal stability, all while increasing antiviral potency by up to 100-fold[6].

Quantitative Impact on Pharmacokinetics

The following table summarizes the quantitative data extracted from the literature, demonstrating the physicochemical and pharmacokinetic impact of specific structural modifications.

Parameter / PropertyWild-Type / Reference CompoundFluorinated / Halogenated AnalogImpact / ResultSource
Bond Dissociation Energy C–H Bond: ~99 kcal/molC–F Bond: ~116 kcal/molIncreased resistance to direct oxidative cleavage.[1]
HIV-1 Capsid Inhibitor Clearance PF74 (Rapidly metabolized)Lenacapavir (3,5-difluorobenzyl):

= 0.01 L/h/kg
Enabled twice-yearly dosing; MT4 EC50 of 105 pM.[5],[4]
SARS-CoV-2 Mpro Potency Compound 13: IC50 = 170 nMCompound 23 (3-Cl-5-F-phenyl): IC50 = 17 nM~100-fold improvement in potency with enhanced stability.[6]

Self-Validating Experimental Protocol: HLM Stability Assay

To empirically validate the metabolic resilience of 3,5-difluorophenyl-containing candidates, a robust Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system : it incorporates specific controls to ensure that any observed stability is due to the intrinsic molecular properties of the drug candidate rather than an assay failure (e.g., inactive enzyme or degraded cofactors).

Step-by-Step Methodology
  • System Preparation & Control Assignment:

    • Prepare 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Self-Validation: Include a positive control for high clearance (e.g., Verapamil or Testosterone) and a negative control for low clearance (e.g., Warfarin).

  • Microsome Incubation:

    • Dilute pooled Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

    • Spike the 3,5-difluorophenyl test compound (and controls) into the mixture to achieve a final concentration of 1 µM (keep organic solvent concentration < 0.5% v/v to prevent CYP inhibition).

  • Reaction Initiation (The Dependency Check):

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Self-Validation: Run a parallel "-NADPH" control for the test compound. If the compound depletes in the absence of NADPH, the instability is non-CYP mediated (e.g., chemical instability or hydrolysis).

  • Time-Course Sampling & Quenching:

    • Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

    • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS).

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS, calculating the percent remaining of the parent compound relative to the

      
       peak area ratio.
      
    • Calculate intrinsic clearance (

      
      ) and half-life (
      
      
      
      ) using first-order decay kinetics.

HLM_Workflow Step1 1. Reagent & Control Prep HLM (0.5 mg/mL) + Buffer Step2 2. Compound Addition 1 µM Final Concentration Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM) Step2->Step3 Step4 4. Time-Course Sampling 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify % Remaining & CL_int Step5->Step6

Figure 2: Self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

1.[2] Bhattarai, P., Trombley, T., & Altman, R. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv (2026) / PMC. URL: 2.[3] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. URL: 3.[1] The role of fluorine in medicinal chemistry. Taylor & Francis. URL: 4.[5] Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis. Journal of Medicinal Chemistry - ACS Publications (2025). URL: 5.[4] Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. PMC. URL: 6.[6] Discovery of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 Main Protease through Computer-Aided Drug Design. Journal of Medicinal Chemistry - ACS Publications (2025). URL:

Sources

Foundational

Bioisosteric Utility of the 3,5-Difluorophenyl Moiety in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery scientists. Executive Summary The 3,5-difluorophenyl moiety represents a privileged substru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery scientists.

Executive Summary

The 3,5-difluorophenyl moiety represents a privileged substructure in modern medicinal chemistry, offering a distinct bioisosteric alternative to phenyl, 4-fluorophenyl, and heteroaryl rings. Unlike the common 4-fluorophenyl scan used to block para-metabolism, the 3,5-difluorophenyl pattern provides a unique combination of electronic deactivation , conformational restriction , and lipophilicity modulation without introducing significant steric bulk at the critical ortho positions.

This guide details the physicochemical rationale for deploying this moiety, validates its synthetic accessibility via Suzuki-Miyaura protocols, and analyzes its impact on metabolic stability and binding affinity through specific case studies.

Physicochemical Rationale: The "Why"

The decision to incorporate a 3,5-difluorophenyl group is rarely arbitrary; it is a calculated move to modulate the electronic landscape and metabolic liability of a lead compound.

Electronic Deactivation and Metabolic Armor

The primary utility of the 3,5-difluorophenyl group lies in its ability to "armor" the aromatic ring against oxidative metabolism. Cytochrome P450 (CYP450) mediated oxidation of aromatic rings typically proceeds via an electrophilic attack by the Iron-Oxo species (


).
  • Mechanism: The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the

    
    -system.
    
  • Result: This deactivation raises the activation energy required for the initial electrophilic attack, effectively shielding the entire ring—including the unsubstituted para position—from epoxidation and subsequent hydroxylation.

Orthogonal Multipolar Interactions

Unlike the hydrogen atom, fluorine possesses a tightly held lone pair and high electronegativity, creating a distinct electrostatic potential surface.

  • Quadrupole Moment: The symmetric 3,5-substitution pattern inverts the quadrupole moment of the phenyl ring compared to benzene. This allows the 3,5-difluorophenyl ring to engage in favorable face-to-face

    
    -stacking  interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket, a phenomenon often termed "orthogonal multipolar interaction."
    
Lipophilicity and Permeability ( vs. )

Fluorination typically increases lipophilicity (


). However, the 3,5-pattern often provides a "cleaner" lipophilicity boost compared to perfluorination, enhancing membrane permeability without rendering the molecule insoluble.

Physicochemical_Rationale Start Lead Compound (Phenyl Ring) Issue1 Metabolic Instability (Rapid Clearance) Start->Issue1 Issue2 Low Potency (Weak Binding) Start->Issue2 Solution 3,5-Difluorophenyl Replacement Issue1->Solution Strategy Issue2->Solution Strategy Mech1 Electronic Deactivation (Blocks CYP450) Solution->Mech1 Mech2 Quadrupole Inversion (Enhanced pi-stacking) Solution->Mech2 Mech3 Dipole Modulation (Altered pKa of neighbors) Solution->Mech3 Result Optimized Lead: High Stability & Potency Mech1->Result Mech2->Result Mech3->Result

Figure 1: Decision logic for selecting 3,5-difluorophenyl replacement to address specific ADME and potency liabilities.

Synthetic Accessibility: The "How"

The synthesis of 3,5-difluorophenyl analogs is robust, primarily relying on Palladium-catalyzed cross-coupling reactions.[1] The high stability of the C-F bond ensures it survives standard coupling conditions.

Primary Route: Suzuki-Miyaura Coupling

The most reliable method involves coupling 3,5-difluorophenylboronic acid with an aryl halide.

Protocol: General Procedure for Suzuki Coupling
  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3,5-Difluorophenylboronic acid (1.2–1.5 equiv)

    • Catalyst:

      
       or 
      
      
      
      / XPhos (3–5 mol%)
    • Base:

      
       or 
      
      
      
      (2.0–3.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1) or DMF

  • Step-by-Step:

    • Charge: Add aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.

    • Purge: Evacuate and backfill with

      
       (3 cycles).
      
    • Solvate: Add degassed solvent and the Pd catalyst under positive

      
       pressure.
      
    • Heat: Seal and heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic_Workflow Step1 Reagent Prep: Aryl Halide + 3,5-F2-Ph-B(OH)2 Step2 Catalyst Addition: Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 Reaction: 100°C, 4-12h, Dioxane/H2O Step2->Step3 Step4 Workup: Extraction (EtOAc/Brine) Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5

Figure 2: Standard workflow for the introduction of the 3,5-difluorophenyl moiety via Suzuki-Miyaura coupling.

Case Studies & Application

SV2A Ligands (Neurological Targets)

In the development of PET tracers and ligands for Synaptic Vesicle Protein 2A (SV2A), the 3,5-difluorophenyl moiety proved superior to other substitution patterns.

  • Challenge: Developing high-affinity ligands with optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.

  • Observation: Researchers compared 4-fluorophenyl, 3,4,5-trifluorophenyl, and 3,5-difluorophenyl analogs of pyrrolidin-2-one derivatives.

  • Outcome: The 3,5-difluorophenyl analog (e.g., Compound 12j in literature) maintained high affinity (

    
     in nanomolar range) while avoiding the excessive lipophilicity associated with the trifluoro-analogs, which often leads to non-specific binding. The 3,5-pattern provided the optimal balance of specific binding signal-to-noise ratio.
    
HIV-1 NNRTIs

In the optimization of diarylpyrimidine-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the introduction of the 3,5-difluorophenyl group was critical.[1]

  • Mechanism: The moiety fits into a hydrophobic pocket of the reverse transcriptase enzyme.

  • Impact: The electron-deficient nature of the ring strengthened

    
    -
    
    
    
    stacking interactions with aromatic residues in the binding pocket (Tyr181, Tyr188), significantly improving potency (
    
    
    ) compared to the unsubstituted phenyl analog.

Experimental Validation: Metabolic Stability Assay

To confirm the "Metabolic Armor" hypothesis, a comparative microsomal stability assay is required.

Protocol: Microsomal Stability (Human/Rat)
  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately quench aliquots into ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Data Interpretation Table:

Compound Variant

(µL/min/mg)

(min)
Interpretation
Phenyl (Parent) > 50< 15High Clearance (Likely para-oxidation)
4-Fluorophenyl 20 - 30~ 30Moderate (Blocks para, but ortho/meta vulnerable)
3,5-Difluorophenyl < 10 > 60 Low Clearance (Ring deactivated)

References

  • ACS Omega. (2021). Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Design, Synthesis, and Deployment of Electron-Deficient Biaryl Phosphine Ligands in Palladium Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale For decades, the dogma of palladi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

For decades, the dogma of palladium-catalyzed cross-coupling has relied heavily on electron-rich, sterically demanding dialkylbiaryl phosphines (e.g., XPhos, SPhos) to accelerate the oxidative addition of aryl halides into the Pd(0) center[1]. However, as pharmaceutical pipelines shift toward more complex, sterically hindered, and highly electronegative scaffolds, the rate-limiting step of the catalytic cycle frequently shifts from oxidative addition to reductive elimination .

As a Senior Application Scientist, I have observed that traditional electron-rich ligands often fail in these scenarios, leading to stable, unreactive Pd(II) dead-end complexes. To overcome this, the rational design of electron-deficient biaryl phosphine ligands —incorporating perfluorinated backbones or CF3-substituted phosphines—has emerged as a critical paradigm shift.

The Causality of Electron Deficiency
  • Accelerating Reductive Elimination: By withdrawing electron density from the metal center, electron-deficient ligands destabilize the [LPd(II)(Ar)(Nu)] intermediate. This thermodynamic destabilization drastically lowers the activation barrier for reductive elimination, enabling previously impossible transformations like room-temperature C–F bond formation[2].

  • Modulating Secondary Pd-Arene Interactions: In highly polar solvents or at elevated temperatures, the active Pd(0) species is prone to aggregation and precipitation (catalyst death). Highly electron-poor ligands, such as BFPySPhos, maintain a strong secondary interaction between the Pd(0) center and the ipso-carbon of the lower fluorinated aromatic ring, acting as a stabilizing tether[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)L(Ar)(X) Oxidative Addition Pd0->PdII_OA Ar-X (Electron-rich L favors) PdII_TM Pd(II)L(Ar)(Nu) Transmetalation PdII_OA->PdII_TM Nu-M PdII_TM->Pd0 Reductive Elimination (Electron-deficient L accelerates) Product Ar-Nu Cross-Coupled Product PdII_TM->Product Product Extrusion

Pd-catalyzed cross-coupling cycle highlighting the acceleration of reductive elimination.

Comparative Ligand Profiling & Data Presentation

To select the appropriate ligand for a specific transformation, one must balance the steric bulk required to enforce a mono-ligated Pd(0)L1 active species with the electronic properties required for the rate-limiting step.

Table 1: Quantitative Comparison of Biaryl Phosphine Ligands

LigandStructural ModificationPrimary Target ApplicationMechanistic AdvantageReference
SPhos Electron-rich (Dicyclohexyl)Standard Suzuki-Miyaura, C–NHigh oxidative addition rate; standard baseline.[1]
BFPySPhos Electron-deficient (BFPy groups on P)Direct C–H Arylation of ThiophenesStabilizes Pd(0) via secondary interactions in polar media.[3]
AlPhos (L1) Perfluorinated lower biaryl ringRoom-Temp C–F Bond FormationPromotes highly difficult C–F reductive elimination.[2]
HFT-Phos Perfluoroaromatic lower ringSterically Demanding SuzukiAccelerates RE to form tetra-ortho-substituted biaryls.[4]

Experimental Protocol 1: Synthesis of AlPhos (Perfluorinated Biaryl Phosphine)

The synthesis of AlPhos requires strict anhydrous conditions and precise temperature control. The protocol below is designed as a self-validating system , ensuring that intermediate purity is confirmed before proceeding, thereby preventing cascading failures.

Reagents & Equipment
  • 1-Bromo-2,4,6-triisopropylbenzene, Hexafluorobenzene (C6F6), n-Butyllithium (n-BuLi, 2.5 M in hexanes), N-Iodosuccinimide (NIS), Chlorodicyclohexylphosphine (ClPCy2).

  • Schlenk line, oven-dried glassware, and a nitrogen-filled glovebox.

Step-by-Step Methodology
  • Lithiation and SNAr (Formation of Perfluoro Biaryl Backbone):

    • Procedure: Dissolve 1-bromo-2,4,6-triisopropylbenzene (1.0 equiv) in anhydrous THF and cool to -78 °C. Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes, then add hexafluorobenzene (3.0 equiv). Slowly warm to room temperature over 4 hours.

    • Causality: The strict -78 °C temperature prevents the formation of highly reactive benzyne intermediates. Hexafluorobenzene is highly electrophilic, allowing the aryllithium species to undergo a clean Nucleophilic Aromatic Substitution (SNAr)[2].

    • In-Process Control (IPC): Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS. The disappearance of the starting bromide and the presence of the pentafluorobiaryl mass peak validates this step.

  • Electrophilic Halogenation:

    • Procedure: Dissolve the crude pentafluorobiaryl intermediate in a mixture of TFA and concentrated H2SO4. Add NIS (1.2 equiv) and stir at room temperature in the dark for 12 hours.

    • Causality: The perfluorinated ring is highly deactivated toward electrophilic aromatic substitution. The use of strongly acidic H2SO4 is mandatory to generate the highly reactive, super-electrophilic iodonium ion (

      
      ) required to functionalize the deactivated ring[2].
      
    • IPC:

      
      F NMR of the crude mixture will show a shift from 5 fluorine environments to 4, confirming regioselective iodination.
      
  • Phosphination:

    • Procedure: Dissolve the iodinated intermediate in THF, cool to -78 °C, and add n-BuLi (1.05 equiv). After 30 minutes, add ClPCy2 (1.1 equiv). Warm to room temperature and stir overnight.

    • Causality: Dicyclohexylphosphine provides the necessary steric bulk to enforce the highly active mono-ligated Pd(0)L1 species during catalysis, while the perfluorinated backbone provides the electron-withdrawing effect.

    • IPC:

      
      P NMR must show a single sharp peak at ~15–20 ppm. Multiple peaks indicate oxidation (phosphine oxide) or incomplete substitution.
      

Workflow Step1 1. Lithiation (-78 °C, n-BuLi) Step2 2. SNAr (C6F6) Step1->Step2 Prevents benzyne Step3 3. Halogenation (NIS, H2SO4) Step2->Step3 Regioselective Step4 4. Phosphination (CIPCy2, n-BuLi) Step3->Step4 Electrophilic Quench Product AlPhos Ligand (Purified) Step4->Product Recrystallize

Step-by-step synthetic workflow for the preparation of the electron-deficient AlPhos ligand.

Experimental Protocol 2: Application in Room-Temperature Pd-Catalyzed Fluorination

The synthesis of aryl fluorides is notoriously plagued by the formation of regioisomeric byproducts at high temperatures. By utilizing AlPhos, we can force the difficult C–F reductive elimination to occur at room temperature, preserving regioselectivity[2].

Step-by-Step Methodology
  • Precatalyst Activation:

    • In a nitrogen-filled glovebox, charge a vial with[(cinnamyl)PdCl]2 (2.5 mol%) and AlPhos (7.5 mol%). Dissolve in anhydrous toluene and stir for 15 minutes.

    • Causality: Pre-stirring ensures the complete generation of the active Pd(0)-AlPhos complex before the substrate is introduced, preventing uncatalyzed side reactions.

  • Substrate & Fluoride Source Addition:

    • Add the aryl triflate (1.0 equiv) and AgF (2.0 equiv) to the vial. Seal the vial with a PTFE-lined cap.

    • Causality: AgF is specifically chosen because the silver cation acts as a triflate scavenger, precipitating AgOTf and driving the transmetalation of fluoride onto the Pd(II) center via Le Chatelier's principle.

  • Reaction Execution & Validation:

    • Stir the heterogeneous mixture vigorously at room temperature (25 °C) for 16 hours.

    • Causality: The extreme electron deficiency of AlPhos destabilizes the [Pd(II)(Ar)(F)] intermediate, dropping the activation energy for reductive elimination so significantly that thermal energy (heating) is no longer required[2].

    • IPC: Filter a 0.1 mL aliquot through a short pad of Celite, elute with EtOAc, and analyze via

      
      F NMR. The appearance of a new aryl-fluorine signal (typically between -100 and -150 ppm depending on the arene) and the complete consumption of the triflate signal (-73 ppm) validates successful coupling.
      

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Dalton Transactions (rsc.org)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Organic Letters (acs.org)

Sources

Application

Application Note: Scalable Synthesis of Fluorinated 2-Hydroxybiphenyls

Executive Summary & Strategic Importance Fluorinated 2-hydroxybiphenyls (2-phenylphenols) are "privileged structures" in medicinal chemistry. The 2-hydroxybiphenyl core serves as a versatile scaffold for disrupting prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Fluorinated 2-hydroxybiphenyls (2-phenylphenols) are "privileged structures" in medicinal chemistry. The 2-hydroxybiphenyl core serves as a versatile scaffold for disrupting protein-protein interactions (e.g., Bcl-2 inhibitors), while the strategic introduction of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and conformation via the gauche effect.

The Challenge: While laboratory-scale synthesis often relies on unoptimized cross-couplings, scaling these reactions requires addressing three critical bottlenecks:

  • Protodeboronation: Fluorinated aryl boronic acids are prone to deborylation under basic aqueous conditions.

  • Steric Hindrance: The ortho-hydroxyl group (or its protecting group) creates steric bulk that slows oxidative addition.

  • Regiocontrol: Ensuring exclusive C-C bond formation at the ortho position without over-arylation.

This guide details two scalable methodologies: a robust Suzuki-Miyaura Cross-Coupling (Method A) for maximum versatility, and a Directed C-H Arylation (Method B) for atom economy.

Retrosynthetic Logic & Workflow

The synthesis of fluorinated 2-hydroxybiphenyls is best approached by disconnecting the biaryl axis. The choice of coupling partners depends on the availability of the fluorinated synthon.

Retrosynthesis cluster_0 Disconnection Approaches Target Target: Fluorinated 2-Hydroxybiphenyl PathA Path A: Suzuki-Miyaura (Aryl Halide + Boronic Acid) Target->PathA High Reliability PathB Path B: C-H Activation (Phenol DG + Aryl Iodide) Target->PathB High Atom Economy PrecursorsA 2-Bromophenol (Protected) + Fluorophenylboronic Acid PathA->PrecursorsA PrecursorsB Phenol Carbamate + Fluoroiodobenzene PathB->PrecursorsB

Figure 1: Retrosynthetic disconnection strategies for fluorinated 2-hydroxybiphenyls.

Method A: Scalable Suzuki-Miyaura Cross-Coupling

Best For: General purpose synthesis, late-stage fluorination, and sterically demanding substrates.

Mechanistic Insight

The success of this reaction hinges on the stability of the fluorinated boronic acid. Electron-deficient fluorophenylboronic acids undergo rapid protodeboronation in the presence of strong bases and high temperatures. To mitigate this, we utilize a non-aqueous basic activation strategy or a mild aqueous-organic biphasic system with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) to accelerate the transmetallation step before decomposition occurs.

Protocol: Synthesis of 4'-Fluoro-2-hydroxybiphenyl (10g Scale)

Reagents:

  • Substrate: 2-Bromophenol (1.0 equiv, 17.3 g, 100 mmol)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv, 16.8 g, 120 mmol)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) – Note: Minimal water is key.

Step-by-Step Workflow:

  • Catalyst Pre-activation: In a Schlenk flask, dissolve Pd(OAc)₂ (224 mg) and SPhos (820 mg) in degassed Toluene (50 mL). Stir at RT for 15 min until the solution turns from orange to yellow (formation of active Pd(0)-L species).

  • Reaction Assembly: To a 500 mL 3-neck reactor equipped with a mechanical stirrer and reflux condenser, add:

    • 2-Bromophenol (unprotected phenols are tolerated with SPhos).

    • 4-Fluorophenylboronic acid.[1][2]

    • K₃PO₄ (42.4 g).

    • Remaining Toluene (150 mL) and Water (20 mL).

  • Degassing: Sparge the biphasic mixture with Argon for 20 minutes. Oxygen is the enemy of the active catalyst and promotes homocoupling.

  • Initiation: Transfer the pre-activated catalyst solution to the reactor via cannula.

  • Heating: Heat the mixture to 80°C. Vigorous stirring (800 rpm) is essential to maximize the interfacial surface area.

  • Monitoring: Monitor by HPLC at 2-hour intervals. The reaction typically reaches >98% conversion within 4-6 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6 (to protonate the phenoxide). Separate layers. Extract aqueous layer with EtOAc.[3]

  • Purification: Pass the organic layer through a short pad of silica/Celite to remove Pd black. Concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield white crystals.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protodeboronation) Base too strong or temp too high.Switch base to K₂CO₃ or CsF. Lower temp to 60°C. Use anhydrous conditions (Dioxane/CsF).
Homocoupling (Ar-Ar) Oxygen presence or Pd(II) reduction lag.Increase degassing time. Add a reductant (e.g., trace hydroquinone) or ensure strict inert atmosphere.
Stalled Conversion Catalyst death (Pd black formation).Add 0.5 mol% fresh catalyst. Ensure ligand:Pd ratio is > 2:1.

Method B: Directed C-H Arylation (Atom Economy Route)

Best For: Synthesis where the phenol starting material is cheap and halogenation of the phenol is undesirable.

Mechanistic Insight

This method utilizes a "Directing Group" (DG) on the phenol oxygen (typically a carbamate or pivalate) to guide the Palladium catalyst to the ortho position. This avoids the need for pre-functionalizing the phenol with bromine, saving a step and reducing waste.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd + Ar-I LigandEx Ligand Exchange (Coordination) OxAdd->LigandEx + Substrate-DG CMD CMD Step (C-H Activation) LigandEx->CMD - H+ (Base) RedElim Reductive Elimination CMD->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for Directed C-H Arylation via Concerted Metallation-Deprotonation (CMD).

Protocol: Ortho-Arylation of Phenyl Pivalate

Reagents:

  • Substrate: Phenyl pivalate (1.0 equiv)

  • Coupling Partner: 1-Fluoro-4-iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or P(t-Bu)₃·HBF₄ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Key Procedure Notes:

  • Dry Conditions: Unlike Suzuki, this reaction is sensitive to water. Flame-dry all glassware.

  • Temperature: Requires higher activation energy (100-110°C).

  • Deprotection: The pivalate group must be removed post-coupling (hydrolysis with NaOH/MeOH) to reveal the free hydroxyl group.

Analytical & Quality Control

For pharmaceutical applications, trace metal scavenging and isomeric purity are paramount.

  • 19F NMR: The definitive tool for verifying fluorination patterns.

    • 4'-fluoro-2-hydroxybiphenyl: Singlet/Multiplet around -115 to -120 ppm (vs CFCl₃).

  • Pd Scavenging: If Pd levels > 10 ppm, treat the crude solution with SiliaMetS® Thiol or activated carbon at 50°C for 1 hour before final crystallization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Bedford, R. B., et al. (2003). Simple, robust, and highly active catalysts for the Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition, 42(1), 112-114. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • BenchChem Technical Support. (2025). Synthesis of Fluorinated Phenols: Troubleshooting & Optimization. BenchChem Application Notes. Link

Sources

Method

O-alkylation protocols for sterically hindered biaryl phenols

Application Notes & Protocols Topic: O-Alkylation Protocols for Sterically Hindered Biaryl Phenols Introduction: Navigating the Steric Challenge in Biaryl Ether Synthesis The O-alkylation of phenols is a cornerstone tran...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: O-Alkylation Protocols for Sterically Hindered Biaryl Phenols

Introduction: Navigating the Steric Challenge in Biaryl Ether Synthesis

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. However, when the phenolic hydroxyl group is flanked by bulky substituents, as is common in biaryl scaffolds, this seemingly straightforward reaction becomes a significant synthetic hurdle. Steric hindrance around the phenolic oxygen dramatically reduces its nucleophilicity, slowing the desired O-alkylation and promoting undesired side reactions such as C-alkylation or elimination of the alkylating agent.[1][2][3]

Atropisomeric biaryls, which are chiral due to restricted rotation around the aryl-aryl bond, are privileged structures in catalysis and drug discovery.[4] The synthesis of their corresponding ethers often requires specialized protocols that can overcome the profound steric congestion inherent to these systems. This guide provides an in-depth analysis of field-proven O-alkylation strategies, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for overcoming the steric challenges posed by these complex substrates.

Protocol Selection: A Strategic Workflow

Choosing the appropriate O-alkylation method depends primarily on the nature of the alkylating agent (e.g., a simple alkyl halide versus an aryl halide) and the steric environment of the biaryl phenol. The following decision-making workflow provides a strategic guide for researchers.

G cluster_alkyl Alkylating Agent (R-X) cluster_aryl Arylating Agent (Ar-X) start Start: Sterically Hindered Biaryl Phenol q1 What is the nature of the alkylating/arylating agent? start->q1 williamson Modified Williamson Ether Synthesis q1->williamson Primary or secondary alkyl halide mitsunobu Mitsunobu Reaction q1->mitsunobu Primary or secondary alcohol buchwald Buchwald-Hartwig O-Arylation q1->buchwald Aryl halide or triflate (High functional group tolerance needed) ullmann Ullmann Condensation q1->ullmann Aryl halide (Economical, classical method) desc_williamson Classic SN2. Overcome steric clash with strong base, polar aprotic solvent, and potentially phase-transfer catalysis. williamson->desc_williamson Rationale desc_mitsunobu Mild conditions, inverts alcohol stereochemistry. Can be sluggish with bulky phenols; requires optimization (e.g., solvent choice). mitsunobu->desc_mitsunobu Rationale desc_buchwald Pd-catalyzed. Excellent for hindered substrates. Requires careful selection of ligand and base. buchwald->desc_buchwald Rationale desc_ullmann Cu-catalyzed. Effective for diaryl ethers. Modern protocols use ligands to enable milder conditions. ullmann->desc_ullmann Rationale G CuI_L Cu(I)-Ligand Complex Cu_Phenoxide [L-Cu(I)-OAr'] Complex CuI_L->Cu_Phenoxide + Ar'-O⁻ Phenoxide Ar'-O⁻ (from Hindered Phenol + Base) CuIII_Intermediate [L-Cu(III)(Ar)(OAr')] Complex (Oxidative Addition) Cu_Phenoxide->CuIII_Intermediate + Ar-X ArylHalide Ar-X (Aryl Halide) Product Ar-O-Ar' (Diaryl Ether) CuIII_Intermediate->Product Reductive Elimination Product->CuI_L Regenerates Catalyst

Sources

Technical Notes & Optimization

Troubleshooting

Removing homocoupling byproducts in biaryl phenol synthesis

The following Technical Support Guide is designed to address the specific challenges of homocoupling in biaryl phenol synthesis. It prioritizes mechanistic understanding for prevention and chemical logic for downstream p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address the specific challenges of homocoupling in biaryl phenol synthesis. It prioritizes mechanistic understanding for prevention and chemical logic for downstream purification.

Topic: Elimination of Homocoupling Byproducts

Welcome to the Advanced Synthesis Support Module. You are likely here because your LC-MS traces show persistent impurities at


 or 

, or your isolated biaryl phenol contains inseparable co-eluting species. This guide treats homocoupling not just as a yield loss, but as a contamination issue requiring specific suppression and purification protocols.
Module 1: Diagnostic & Triage

Objective: Identify the specific type of homocoupling to determine the removal strategy.

Before attempting purification, you must confirm the identity of the byproduct. In Suzuki-Miyaura coupling (the standard for biaryl phenols), two distinct homocoupling pathways exist.

Interactive Diagnostic Flowchart

Use the logic below to characterize your impurity based on Mass Spectrometry (MS) data.

HomocouplingDiagnosis Start Start: Analyze Crude LC-MS CheckMass Compare Impurity Mass (M_imp) to Reactants Start->CheckMass Oxidative M_imp = (2 x Boronic Acid) - 2H (Oxidative Homocoupling) CheckMass->Oxidative Matches Nucleophile Dimer Reductive M_imp = (2 x Halide) - Halogens (Reductive Homocoupling) CheckMass->Reductive Matches Electrophile Dimer OxidativeAction CAUSE: Oxygen leak or fast addition. NATURE: Often a Bis-phenol (High Polarity). FIX: Sparging & Slow Addition. Oxidative->OxidativeAction ReductiveAction CAUSE: Ligand exchange issues or disproportionation. NATURE: Often Neutral (if halide was neutral). FIX: Ligand switch & Base Extraction. Reductive->ReductiveAction

Figure 1: Diagnostic logic for identifying homocoupling pathways in biaryl synthesis.

Module 2: Prevention Protocols (Source Control)

Principle: Biaryl phenols are difficult to purify because homocoupled byproducts often share similar polarity (especially if both are phenolic) or solubility profiles. Suppression is superior to remediation.

Protocol A: Suppressing Oxidative Homocoupling (The "Boronic Acid Dimer")

Context: This occurs when the Aryl Boronic Acid reacts with itself, catalyzed by Pd(II) and Oxygen.[1] Target:


 homocoupling.
VariableRecommendationMechanistic Rationale
Atmosphere Subsurface Sparging (Active) Balloon purging is insufficient. Dissolved

re-oxidizes Pd(0) to Pd(II), which binds two boronic acids and eliminates the dimer. Sparge solvents with Argon for 15 mins minimum. [1]
Stoichiometry Slow Addition (Syringe Pump) High concentration of boronic acid favors homocoupling. Add the boronic acid (dissolved in solvent) over 1–2 hours via syringe pump to the catalyst/halide mixture.
Catalyst State "Reducing" Environment Add 5–10 mol% Potassium Formate or use alcohol solvents (EtOH/iPrOH). These act as sacrificial reductants, keeping Palladium in the active Pd(0) state and preventing the Pd(II) loop that causes dimerization. [2]
Protocol B: Suppressing Reductive Homocoupling (The "Halide Dimer")

Context: This occurs when the Aryl Halide dimerizes, often due to disproportionation of oxidative addition intermediates.

VariableRecommendationMechanistic Rationale
Solvent Aqueous Co-solvents Use Toluene/Water or Dioxane/Water (4:1). Water facilitates the dissolution of inorganic bases and accelerates the transmetalation step, ensuring the boronic acid reacts before the halide has time to homocouple.
Ligand Bulky Phosphines (e.g., XPhos, SPhos) Bulky ligands facilitate rapid reductive elimination of the cross product and stabilize the Pd(0) species, preventing the formation of bridged halide dimers.
Halide Choice Avoid Iodides if possible Aryl Iodides are more prone to reductive homocoupling than Bromides in certain catalytic cycles due to the stability of Pd-I dimers.
Module 3: Purification Workflows (Downstream Removal)

Principle: If suppression fails, exploit the chemical difference between the Product (Phenol, pKa ~10) and the Impurity.

Scenario 1: The "pH Swing" Extraction (Best for Neutral Impurities)

Use Case: You coupled a Neutral Aryl Halide with a Phenolic Boronic Acid (or protected equivalent). Impurity: The reductive homocoupling of the halide is Neutral (Non-phenolic). Product: Biaryl Phenol (Acidic).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (EtOAc or DCM).

  • Base Wash: Extract the organic layer with 1M NaOH (or 2M KOH).

    • Chemistry: The Biaryl Phenol becomes the phenoxide salt (water-soluble). The Neutral Homocouple remains in the organic layer.

  • Separation: Discard the organic layer (contains the homocouple).

  • Acidification: Acidify the aqueous layer with HCl to pH ~2. The Biaryl Phenol precipitates or oils out.

  • Re-extraction: Extract the now-cloudy aqueous layer with fresh EtOAc. Dry and concentrate.

Scenario 2: The "Chromatographic Challenge" (Phenolic Impurities)

Use Case: Both the product and the impurity are phenols (e.g., Oxidative homocoupling of a hydroxyphenyl boronic acid). Problem: Both species ionize; pH extraction won't work.

Troubleshooting Guide:

  • Acetylation Strategy: If

    
     is poor on silica:
    
    • Treat crude with

      
       to convert all phenols to acetates.
      
    • Acetates often have significantly different separation factors than free phenols.

    • Purify the acetates via Flash Chromatography.[2]

    • Hydrolyze (MeOH/K2CO3) back to the phenol.

  • Stationary Phase: Switch from Silica to C18 (Reverse Phase) . Biaryl bis-phenols (dimers) are significantly more lipophilic than the mono-phenol product and will retain much longer on C18.

Module 4: Frequently Asked Questions (FAQ)

Q1: My LC-MS shows a mass of [Product + H - 2H]. Is this homocoupling? A: No. A mass of


 relative to the product suggests oxidative cyclization  (e.g., formation of a dibenzofuran from an ortho-biaryl phenol). This is caused by excessive heating in the presence of oxygen. Lower the temperature and rigorously exclude air. [3]

Q2: Can I use scavengers to remove the homocouple? A: Generally, no. Scavengers target functional groups (like amines or thiols). Since the homocouple usually shares the same functional group (phenol) as your product, scavengers cannot distinguish them. Physical separation (Crystallization/Chromatography) or pH extraction is required.

Q3: Why does my boronic acid homocouple even under Argon? A: You likely have "slow transmetalation." If the catalyst inserts into the halide but the boronic acid is slow to react (due to steric bulk or low solubility), the catalyst may divert to a homocoupling pathway. Try changing the base to TMSOK (Potassium Trimethylsilanolate) or adding a phase transfer catalyst (TBAB) to speed up the cross-coupling cycle. [4]

Q4: Does the choice of base affect homocoupling? A: Yes. Weak bases (Carbonates) in anhydrous conditions favor homocoupling. Stronger, soluble bases (Hydroxides or Alkoxides) in aqueous mixtures promote the formation of the active boronate species, favoring the desired cross-coupling over the dimerization.

References
  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Journal of the American Chemical Society. Source:

  • Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Source:

  • Biaryl Formation via Base-Promoted Direct Coupling. ACS Omega. Source:

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling. PMC - NIH. Source:

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Sterically Hindered Suzuki-Miyaura Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Synthesizing sterically hindered biaryls (such as tri- or tetra-ortho-substituted systems) requires a deep understanding of the thermodynamic and kinetic causality behind catalyst failure. Here, we will dissect the mechanistic bottlenecks of the Suzuki-Miyaura coupling and provide you with self-validating protocols to ensure reproducible success.

The Causality of Steric Hindrance in Cross-Coupling

In standard Suzuki-Miyaura couplings, the catalytic cycle proceeds smoothly through oxidative addition, transmetalation, and reductive elimination[1]. However, when coupling sterically hindered substrates, the physical bulk of the molecules fundamentally alters the kinetic landscape:

  • The Oxidative Addition Bottleneck: Unactivated, hindered aryl chlorides resist oxidative addition. To overcome this, the palladium center must be highly electron-rich and exist as a monoligated

    
     active species[2].
    
  • The Transmetalation Bottleneck: This is the most sensitive step for hindered substrates. If the steric clash between the bulky palladium-aryl complex and the incoming bulky boronate is too high, transmetalation slows down drastically.

  • The Reductive Elimination Accelerator: Paradoxically, steric bulk on the ligand helps here. A massive ligand forces the two coupled aryl groups together, destabilizing the Pd(II) intermediate and accelerating the reductive elimination of the final biaryl product[3].

To succeed, you must select a catalyst that possesses "flexible steric bulk" —large enough to favor


 formation and force reductive elimination, but flexible enough to open a catalytic pocket during transmetalation[4].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My sterically hindered aryl chloride shows no conversion. Which catalyst should I choose? A1: Zero conversion usually indicates a failure at the oxidative addition step. Traditional catalysts like


 form stable, unreactive 

or

complexes. You must switch to a catalyst system that readily forms a highly reactive, 14-electron

species. We recommend using dialkylbiaryl phosphines (Buchwald ligands like XPhos ) or N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPent . The IPent ligand provides massive steric bulk to stabilize the monoligated palladium while maintaining the electron richness required to insert into the strong C-Cl bond[3].

Q2: I am observing massive protodeboronation (Ar'-H formation) instead of my desired biaryl. How do I fix this? A2: Protodeboronation is the cleavage of the C-B bond by a proton, effectively destroying your boronic acid[5]. This is a kinetic competition: if transmetalation is slowed down by steric hindrance, the reactive boronate anion sits in the basic, aqueous environment for too long and undergoes hydrolysis[6].

  • Counterintuitive Causality: Running the reaction at room temperature to "protect" the boronic acid can sometimes increase protodeboronation. At low temperatures, transmetalation may stall completely, allowing the slower hydrolysis pathway to dominate[7].

  • Solution: Use strictly anhydrous conditions, switch to a milder base (e.g.,

    
     instead of 
    
    
    
    ), or use a slow-release boronate ester (like a MIDA boronate) to keep the concentration of the vulnerable boronate anion low[5][6].

Q3: Why am I seeing boronic acid homocoupling (Ar'-Ar')? A3: Homocoupling is an oxidative side reaction. It is almost always caused by the ingress of adventitious oxygen, which acts as an oxidant and alters the catalytic cycle, or by the incomplete reduction of a Pd(II) precatalyst[8]. Ensure your solvents are rigorously degassed (via freeze-pump-thaw or prolonged sparging) and maintain a strict inert atmosphere[9].

Diagnostic Visualizations

CatalyticCycle Pd0 Pd(0) Active Species (Favored by Bulky Ligands) OA Oxidative Addition (Bottleneck 1: Ar-Cl Activation) Pd0->OA Ar-X PdII_Halide Pd(II) Aryl Halide Complex OA->PdII_Halide TM Transmetalation (Bottleneck 2: Steric Clash) PdII_Halide->TM Ar'-B(OH)2 + Base PdII_Biaryl Pd(II) Biaryl Complex TM->PdII_Biaryl Successful Transfer Proto Protodeboronation (Competing Side Reaction) TM->Proto Slow TM + H2O/Base RE Reductive Elimination (Accelerated by Ligand Bulk) PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Sterically Hindered Biaryl RE->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and side reactions.

TroubleshootingTree Start Issue: Low Yield in Hindered Suzuki Analyze Analyze Crude Mixture (LC-MS / NMR) Start->Analyze Unreacted Observation: Unreacted Ar-X Analyze->Unreacted Proto Observation: Ar'-H (Protodeboronation) Analyze->Proto Homo Observation: Ar'-Ar' (Homocoupling) Analyze->Homo Sol1 Action: Switch to Pd-PEPPSI-IPent or XPhos (Increase Bulk) Unreacted->Sol1 Sol2 Action: Use Anhydrous Conditions, Milder Base, or Slow-Release Boronate Proto->Sol2 Sol3 Action: Strictly Degas Solvents to Exclude O2 Homo->Sol3

Diagnostic workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.

Catalyst & Ligand Selection Matrix

Selecting the right ligand requires balancing electron donation with precise spatial occupation. The table below summarizes the quantitative and qualitative steric parameters of top-tier ligands used for hindered couplings.

Catalyst / LigandLigand ClassSteric ProfileKey Mechanistic AdvantageIdeal Application
SPhos Buchwald PhosphineModerate BulkHigh electron density promotes oxidative addition.General ortho-substituted biaryls.
XPhos Buchwald PhosphineHigh BulkPrevents dead-end palladacycle formation.Highly hindered aryl chlorides, room temp couplings.
Pd-PEPPSI-IPr NHC ComplexRigid BulkHighly stable Pd(II) precatalyst, easy activation[2].Standard hindered couplings, amide N-C activation[10].
Pd-PEPPSI-IPent NHC ComplexFlexible Steric BulkAdapts to extreme crowding, accelerates reductive elimination[3].Tetra-ortho-substituted biaryls, extreme hindrance[4].

Self-Validating Experimental Protocol

Title: Synthesis of Tetra-ortho-substituted Biaryls using Pd-PEPPSI-IPent

This protocol is designed as a self-validating system. By tracking precise visual cues and intermediate stoichiometry, the reaction diagnoses its own failure points in real-time.

Step 1: Rigorous Preparation (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the sterically hindered aryl chloride (1.0 equiv), the hindered arylboronic acid (1.5 equiv), Pd-PEPPSI-IPent (2.0 mol%), and anhydrous

    
     (2.0 equiv).
    
    • Causality Note:

      
       is chosen because it is basic enough to facilitate transmetalation but mild enough to suppress base-catalyzed protodeboronation[5].
      

Step 2: Solvent Addition & Activation

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Add anhydrous, strictly degassed 1,4-dioxane (0.2 M relative to the aryl halide) via syringe.

    • Self-Validation Checkpoint: The solution should remain a clear, pale yellow/orange. If the solution immediately turns black, Pd black has precipitated . This indicates either massive oxygen ingress or premature ligand dissociation[9]. Abort and re-degas your solvents.

Step 3: Heating & Kinetic Monitoring

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • At

    
     and 
    
    
    
    , withdraw a 50
    
    
    aliquot under positive nitrogen pressure, dilute with LC-MS grade acetonitrile, and analyze.
    • Self-Validation Checkpoint: Compare the ratio of unreacted Ar-Cl to the protodeboronation byproduct (Ar-H). If Ar-Cl is fully consumed but the yield is low, your bottleneck is transmetalation. If Ar-Cl is untouched, oxidative addition has failed.

Step 4: Workup and Isolation

  • Upon complete consumption of the aryl chloride (typically 12–24 hours), cool the mixture to room temperature.

  • Quench with water and extract 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
    

References

1.[11] Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air - ACS Publications. 11 2.[8] Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. 8 3.[2] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes - Sigma-Aldrich. 2 4.[9] 5-Bromooxazole - Benchchem. 9 5.[4] THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES - Bibliothèque et Archives Canada. 4 6.[5] Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. 5 7.[6] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh.6 8.[10] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - Organic Chemistry Portal. 10 9. PEPPSI™-IPent for Demanding Cross-Coupling Reactions - Sigma-Aldrich. 10.[1] Suzuki-Miyaura Coupling - Chemistry LibreTexts. 1 11.[7] Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? - Reddit (r/chemistry). 7 12.[3] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI. 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Biaryl Synthesis

Status: Online Agent: Senior Application Scientist Ticket ID: STERIC-2026-ORTHO Subject: Troubleshooting & Optimization for Sterically Demanding Suzuki-Miyaura Couplings Part 1: The Technical Brief The "Steric Wall" in B...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: STERIC-2026-ORTHO Subject: Troubleshooting & Optimization for Sterically Demanding Suzuki-Miyaura Couplings

Part 1: The Technical Brief

The "Steric Wall" in Biaryl Synthesis

Synthesizing 2-substituted (ortho) and 2,2',6,6'-substituted (tetra-ortho) biaryls presents a unique kinetic challenge. In the standard Suzuki-Miyaura catalytic cycle, steric bulk inhibits two critical steps:

  • Transmetallation: The approach of the nucleophile (boronic species) to the palladium center is physically blocked by ortho-substituents.

  • Reductive Elimination: Forcing two bulky aryl groups into the necessary cis-geometry to form the C-C bond creates significant strain, often making this the turnover-limiting step.

To overcome this, we must move beyond "standard" conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) and utilize engineered catalytic systems designed to lower these activation energy barriers.

Part 2: Core Troubleshooting Modules

Module 1: Catalyst & Ligand Selection

The most common failure mode is catalyst deactivation before the reaction completes.

The Solution: Dialkylbiarylphosphines (Buchwald Ligands) Ligands such as SPhos , XPhos , and RuPhos are the industry standard for a reason. Their efficacy stems from specific structural features:

  • Electron-Richness: The dialkylphosphino group pushes electron density onto the Pd center, facilitating oxidative addition of unreactive aryl chlorides.

  • Steric Bulk & Geometry: The biaryl backbone provides a "protective shell" around the Pd(0) center, preventing catalyst dimerization (formation of inactive Pd-Pd species). Crucially, the lower aryl ring interacts with the Pd center (Pd-

    
     interaction), stabilizing the monoligated species (
    
    
    
    ), which is the active catalyst.

Selection Guide:

Substrate ChallengeRecommended LigandCatalyst PrecursorRationale
2-Substituted (Ortho) SPhos Pd(OAc)₂ or Pd-G2/G3/G4 PrecatalystsExcellent balance of stability and activity; tolerates aqueous bases.
2,6-Disubstituted (Di-ortho) RuPhos or XPhos RuPhos Pd G4Higher bulk promotes reductive elimination in crowded systems.
Tetra-ortho (2,2',6,6') Sphos or CataCXium A Pd(OAc)₂ / Pd-PEPPSI-IPentRequires extreme steric demand to force reductive elimination; NHCs (PEPPSI) are excellent alternatives here.
Module 2: The Protodeboronation Trap

Issue: "I see full consumption of the aryl halide, but the major product is the de-boronated arene (Ar-H)."

Root Cause: Ortho-substituted boronic acids are highly susceptible to protodeboronation under basic, aqueous conditions. The ortho-substituent can stabilize the anionic intermediate required for hydrolytic C-B bond cleavage.

Corrective Actions:

  • Switch to Boronic Esters: Pinacol esters (BPin) or MIDA boronates are significantly more stable than free boronic acids.

  • Anhydrous Conditions: Eliminate water. Use anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry dioxane or toluene.

  • The "Slow-Release" Strategy: If you must use a boronic acid, use a biphasic system with weak solubility (e.g., Toluene/Water) to keep the concentration of the active boronate species low, or switch to potassium trifluoroborates (

    
    ).
    

Part 3: Visualization of the Catalytic Challenge

The following diagram illustrates the catalytic cycle with a focus on where steric hindrance causes failure and how bulky ligands mitigate it.

SuzukiMechanism cluster_legend Key Ligand Effects Start Pd(II) Precatalyst ActiveCat Active Species [L-Pd(0)] Start->ActiveCat Reduction OxAdd Oxidative Addition [L-Pd(Ar)-X] ActiveCat->OxAdd + Ar-X Deactivation Catalyst Dimerization (Inactive) ActiveCat->Deactivation Unprotected Pd TransMet Transmetallation (Steric Bottleneck 1) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim Pd(Ar)(Ar') Protodeboronation Protodeboronation (Ar-B → Ar-H) TransMet->Protodeboronation Slow Transmetallation + H2O/Base RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Product Release Note1 Bulky Ligands (SPhos/XPhos) prevent Dimerization Note2 Large Cone Angle accelerates Reductive Elimination

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks (yellow) where hindered substrates often fail, leading to side reactions (grey).

Part 4: Standard Operating Procedure (SOP)

Protocol: Synthesis of Tetra-Ortho-Substituted Biaryls Target: Coupling 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.5 - 2.0 equiv) Note: Excess is crucial to account for protodeboronation.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR SPhos Pd G4 (2-5 mol%).

  • Base: K₃PO₄ (3.0 equiv, finely ground).

  • Solvent: Toluene (anhydrous) or Toluene/Water (10:1) if solubility is poor.

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd-catalyst. If using a separate ligand (SPhos), add it now.

  • Inert Atmosphere (CRITICAL): Cap the vial with a septum. Evacuate and backfill with Argon three times. Oxygen promotes homocoupling and catalyst oxidation.[1][2]

  • Solvent Addition: Add the solvent via syringe.[3] If using a mixed solvent system, ensure both are degassed (sparged with Argon for 15 mins) prior to addition.

  • Reaction: Heat the block to 100°C - 110°C with vigorous stirring (>800 rpm).

    • Why High Temp? Steric hindrance increases the activation energy for transmetallation. Heat is necessary to overcome this barrier.

    • Why Vigorous Stirring? Many of these reactions are biphasic or heterogeneous (solid base). Mass transfer is often the rate-limiting factor.

  • Monitoring: Check by HPLC/UPLC after 2 hours. If conversion is <10%, add a second portion of catalyst (1 mol%) and continue heating.

  • Workup: Cool to RT, filter through a pad of Celite (to remove Pd black), dilute with EtOAc, wash with water/brine, and concentrate.

Part 5: Advanced Troubleshooting (FAQ)

Q: I am getting 0% conversion. The starting material is untouched.

  • A: This indicates a failure in Oxidative Addition .

    • Check: Is your catalyst active? If using Pd(PPh₃)₄, it may be oxidized (look for black particles). Switch to a Pd(II) precatalyst like XPhos Pd G4 which generates active Pd(0) in situ.

    • Check: Is your halide a chloride? If so, you need a more electron-rich ligand (e.g., tBuXPhos ) or switch to an aryl bromide/iodide.

Q: I see the "Homocoupling" product (Ar-Ar) instead of the cross-coupled product.

  • A: Homocoupling is driven by Oxygen or low concentrations of the aryl halide.

    • Fix: Degas your solvents more thoroughly (freeze-pump-thaw is best).[2]

    • Fix: Ensure you are not adding the boronic acid too fast. In extreme cases, slow addition of the boronic acid via syringe pump can favor cross-coupling over homocoupling.

Q: Can I use Nickel instead of Palladium?

  • A: Yes. For extremely hindered substrates (e.g., tetra-ortho substituted), Nickel can sometimes outperform Palladium due to its smaller atomic radius and different mechanistic pathway (radical/reductive coupling).

    • Try: Ni(COD)₂ (10 mol%) + PPh₃ or SIPr (NHC) with CsF in Dioxane.

Part 6: Decision Tree for Optimization

TroubleshootingTree Start Issue Detected CheckSM Is Aryl Halide Consumed? Start->CheckSM NoCons No (0% Conv.) CheckSM->NoCons No YesCons Yes CheckSM->YesCons Yes OxAddFail Oxidative Addition Failure NoCons->OxAddFail Sol1 Switch to Pd-G4 Precatalyst or more e- rich ligand (tBuXPhos) OxAddFail->Sol1 CheckProd Is Desired Product Formed? YesCons->CheckProd NoProd No / Low Yield CheckProd->NoProd No AnalyzeSide Identify Major Side Product NoProd->AnalyzeSide Side1 Deboronated Arene (Protodeboronation) AnalyzeSide->Side1 Side2 Homocoupling (Ar-Ar) AnalyzeSide->Side2 Fix1 Use Anhydrous Base (K3PO4) or Boronic Ester (BPin) Side1->Fix1 Fix2 Degas Solvents Reduce Oxidant/O2 Side2->Fix2

Caption: Figure 2. Troubleshooting logic flow for sterically hindered Suzuki couplings.

References

  • Buchwald, S. L., et al. (2005). Universal 2-Substituted Biarylphosphines for Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of (Hetero)arylboronic Acids: Mechanism and Mitigation. Journal of the American Chemical Society. Link

  • Tang, W., et al. (2010). Efficient Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling.[4][5][6][7] Organic Letters.[8] Link

  • Doyle, A. G., et al. (2023).[9] Ni Cross-Coupling Mechanistic Studies. The Doyle Group - UCLA. Link

Sources

Optimization

Troubleshooting low yields in fluorinated biaryl cross-coupling

Welcome to the Technical Support Center for Fluorinated Biaryl Cross-Coupling . Synthesizing polyfluorinated biaryls via transition-metal catalysis presents a unique set of mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Biaryl Cross-Coupling .

Synthesizing polyfluorinated biaryls via transition-metal catalysis presents a unique set of mechanistic hurdles. Highly electron-deficient fluorinated aryl groups fundamentally alter the kinetics of the standard cross-coupling catalytic cycle. This guide is designed to help you diagnose, understand, and resolve the most common modes of failure—ranging from rapid protodeboronation to stalled reductive elimination.

SECTION 1: Diagnostic Matrix

Use the following data-driven matrix to rapidly identify the root cause of your low yields and navigate to the appropriate solution.

Observed Symptom (via GC-MS / NMR)Primary Mechanistic CauseRecommended Intervention
Complete loss of boronic acid; high levels of Ar(F)-H Base-catalyzed unimolecular heterolysis (Protodeboronation).Switch to MIDA boronates or base-free cationic Pd conditions.
Reaction stalls; unreacted Ar-X remains Sluggish oxidative addition due to electron-rich aryl halides.Upgrade to electron-rich Buchwald ligands (e.g., XPhos, SPhos).
Ar-X consumed; no product; homocoupling observed Steric trapping at the Pd(II) intermediate; failed reductive elimination.Use highly bulky ligands to sterically force reductive elimination.
Defluorinated biaryls or complex oligomers Unwanted transition-metal insertion into polarized C-F bonds.Lower temperature; switch to Ni/Photoredox dual catalysis.

SECTION 2: Deep-Dive Troubleshooting FAQs

Q1: My pentafluorophenylboronic acid completely decomposes into pentafluorobenzene before the cross-coupled product can form. Why is this happening? A: You are observing base-catalyzed protodeboronation. Under standard Suzuki-Miyaura conditions, the base coordinates to the empty p-orbital of the boron atom to form a reactive boronate anion. The highly electron-withdrawing fluorine atoms pull electron density away from the C-B bond, making the ipso-carbon highly electrophilic. This electronic environment stabilizes a concerted unimolecular heterolysis pathway, rapidly cleaving the C-B bond to yield the protodeboronated arene and boric acid[1]. Because this degradation outpaces the transmetalation step, your cross-coupling yield plummets.

Q2: How can I achieve high yields if my fluorinated substrate is acutely base-sensitive? A: You must decouple the transmetalation step from base activation. We recommend two field-proven strategies:

  • Base-Free Cationic Coupling: Generate a highly electrophilic cationic Pd(II) complex using aryldiazonium salts or by adding silver salts to abstract the halide from the oxidative addition complex. This highly electrophilic Pd species can undergo transmetalation directly with the neutral boronic acid, entirely bypassing the unstable boronate anion[2].

  • Slow-Release MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) protected boronates. The MIDA ligand rehybridizes the boron center to sp³, preventing base coordination. Using a mild aqueous base slowly hydrolyzes the MIDA group, releasing the free boronic acid at a rate slower than the Pd catalytic cycle consumes it. This keeps the steady-state concentration of the sensitive boronic acid near zero, preventing bulk degradation[3].

Q3: My oxidative addition is complete (halide consumed), but the reaction stalls at the Pd(II) intermediate. What is wrong? A: You are likely experiencing steric trapping. Polyfluorinated biaryls are sterically demanding, particularly when fluorine atoms occupy the ortho positions. While electron-withdrawing groups generally accelerate reductive elimination, the steric clash in the transition state can trap the Pd(II) intermediate. To force reductive elimination, transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. The extreme steric bulk of these ligands crowds the palladium coordination sphere, physically forcing the two aryl groups together to eliminate and form the C-C bond[4].

Q4: I am observing defluorinated side products. How do I suppress C-F bond activation? A: Transition metals like Pd and Ni can undergo oxidative addition into activated C-F bonds, especially in polyfluoroarenes where the C-F bonds are highly polarized. If standard Pd-catalysis is causing C-F insertion, switch to a dual photoredox/nickel-catalyzed reductive cross-coupling. This method uses an organic reducing agent under mild, room-temperature conditions, selectively activating the C-X bond via a radical anion intermediate while leaving the sensitive C-F bonds intact[5].

SECTION 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm the mechanistic pathway is functioning as intended before committing to full-scale workup.

Protocol A: Slow-Release MIDA Boronate Cross-Coupling
  • Objective: Couple highly base-sensitive polyfluoroaryl boronic acids without suffering protodeboronation.

  • Causality: By utilizing a bench-stable MIDA boronate and a mild base (K₃PO₄), the deprotection step becomes the rate-limiting factor. The active Pd catalyst consumes the transiently formed boronic acid immediately, outcompeting the unimolecular heterolysis pathway.

  • Step-by-Step:

    • In a dried Schlenk flask, combine the aryl halide (1.0 equiv), polyfluoroaryl MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

    • Add anhydrous THF and stir for 5 minutes under N₂ to pre-form the active catalyst.

    • Add a degassed aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M).

    • Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) to ensure efficient phase transfer of the base.

  • Validation Checkpoint: At t = 30 minutes, extract a 50 µL aliquot from the organic layer. Analyze via GC-MS. Validation criteria: You should observe the product mass, unreacted MIDA boronate, and less than 5% of the protodeboronated Ar(F)-H. If Ar(F)-H exceeds 5%, your base concentration is too high or your stirring is inadequate, causing localized base pooling.

Protocol B: Base-Free Cationic Suzuki-Miyaura Coupling
  • Objective: Completely eliminate base from the reaction to protect acutely sensitive substrates.

  • Causality: Silver salts (e.g., Ag₂O or AgBF₄) abstract the halide from the LₙPd(Ar)(X) intermediate, creating a highly electrophilic LₙPd(Ar)⁺ species that readily accepts the aryl group from a neutral boronic acid.

  • Step-by-Step:

    • Charge a vial with the aryl halide (1.0 equiv), polyfluoroaryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

    • Add Ag₂O (1.5 equiv) as the halide scavenger.

    • Suspend in anhydrous 1,4-dioxane and heat to 80 °C under N₂.

  • Validation Checkpoint: At t = 1 hour, take an aliquot, filter through a short Celite plug to remove silver salts, and analyze via ¹⁹F NMR. Validation criteria: The presence of intact C-F signals corresponding to the product, with a complete absence of the upfield-shifted signals characteristic of protodeboronated fluoroarenes, confirms the base-free mechanism is successfully protecting the boronic acid.

SECTION 4: Mechanistic Visualizations

Mechanism ArBOH Polyfluoroaryl Boronic Acid Boronate Reactive Boronate [Ar(F)-B(OH)₃]⁻ ArBOH->Boronate Fast Equilibrium Base Base (OH⁻, etc.) Base->Boronate Catalyzes Formation Proto Protodeboronation (Ar(F)-H + B(OH)₃) Boronate->Proto Unimolecular Heterolysis (Dead End) OxAdd LₙPd(Ar)(X) Intermediate Boronate->OxAdd Productive Transmetalation (Must outcompete heterolysis) PdCat LₙPd(0) Catalyst PdCat->OxAdd Oxidative Addition (Ar-X) Product Fluorinated Biaryl Product OxAdd->Product Transmetalation & Reductive Elimination

Fig 1: Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

MIDA MIDA Ar(F)-MIDA Boronate (Bench Stable) FreeBOH Transient Ar(F)-B(OH)₂ (Low Concentration) MIDA->FreeBOH Slow Deprotection AqBase Aqueous Base AqBase->FreeBOH Promotes Hydrolysis PdCycle Active Pd Cycle (Fast Consumption) FreeBOH->PdCycle Immediate Transmetalation Product Cross-Coupled Product PdCycle->Product High Yield

Fig 2: Slow-release strategy using MIDA boronates to maintain low steady-state boronic acid levels.

SECTION 5: References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate / Journal of the American Chemical Society. 1

  • Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias / KU Leuven. 2

  • Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent. ACS Publications. 5

  • Buchwald Catalysts & Ligands. Sigma-Aldrich.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC / NIH. 4

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions. Google Patents. 3

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR characterization of 2-(3,5-Difluorophenyl)phenol

High-Resolution and NMR Characterization of 2-(3,5-Difluorophenyl)phenol: A Comparative Guide to Analytical Workflows For researchers and drug development professionals, fluorinated biphenyls like 2-(3,5-difluorophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution


 and 

NMR Characterization of 2-(3,5-Difluorophenyl)phenol: A Comparative Guide to Analytical Workflows

For researchers and drug development professionals, fluorinated biphenyls like 2-(3,5-difluorophenyl)phenol represent critical building blocks in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The strategic placement of fluorine atoms modulates lipophilicity, metabolic stability, and binding affinity[1]. However, this structural advantage introduces significant analytical complexity. The highly receptive


 nucleus (100% natural abundance, spin ½) exhibits extensive scalar coupling (

-coupling) with nearby protons, transforming standard

NMR spectra into convoluted forests of overlapping multiplets[2].

As a Senior Application Scientist, I have designed this guide to objectively compare routine benchtop NMR analysis with advanced, high-field decoupled workflows. By understanding the causality behind solvent selection, probe tuning, and relaxation dynamics, you can establish a self-validating protocol for the unambiguous structural characterization of 2-(3,5-difluorophenyl)phenol.

The Analytical Challenge: Spin-Spin Coupling Networks

In 2-(3,5-difluorophenyl)phenol, the molecule is divided into two distinct spin systems: the phenol ring (Ring A) and the 3,5-difluorophenyl ring (Ring B). While Ring A exhibits standard aromatic


 couplings, Ring B is subject to intense heteronuclear 

interactions.

Fluorine's large gyromagnetic ratio results in heteronuclear coupling constants (


) that are often larger than their homonuclear counterparts. In the 3,5-difluorophenyl system, the protons at positions 2', 4', and 6' are split not only by each other (

) but also by the meta-fluorines (

)[3]. This creates complex triplet-of-triplets (tt) or doublet-of-doublets (dd) that can mask critical impurity signals in routine 1D

spectra.

CouplingNetwork F3 F3' H2 H2' F3->H2 ³J_HF (~8.5 Hz) H4 H4' F3->H4 ³J_HF (~8.5 Hz) F5 F5' F5->H4 ³J_HF (~8.5 Hz) H6 H6' F5->H6 ³J_HF (~8.5 Hz) H2->H4 ⁴J_HH (~2.2 Hz) H6->H4 ⁴J_HH (~2.2 Hz)

Caption: Spin-spin coupling network in the 3,5-difluorophenyl ring showing primary 1H-19F and 1H-1H interactions.

Comparative Workflows: Standard vs. Advanced NMR

When characterizing this compound, laboratories typically choose between a standard 400 MHz setup and a high-resolution 600 MHz setup equipped with a dual-tuned


 cryoprobe.

The primary limitation of standard probes is RF isolation . The Larmor frequencies of


 and 

are extremely close (~400 MHz vs. ~376 MHz at 9.4 Tesla)[4]. Standard broadband probes cannot pulse

while simultaneously observing

without specialized bandpass filters, as the RF power would leak into the

preamplifier and destroy it[5]. Therefore, advanced workflows utilize specialized probes (e.g., TCI

) that provide sufficient isolation to perform

decoupling[6].

Workflow cluster_standard Standard Workflow cluster_advanced Advanced Workflow Start Sample: 2-(3,5-Difluorophenyl)phenol Routine 400 MHz 1D ¹H & ¹⁹F (Standard Broadband Probe) Start->Routine Adv 600 MHz ¹H{¹⁹F} Decoupled (Dual-Tuned CryoProbe) Start->Adv Complex Complex Multiplets (Unresolved J_HF) Routine->Complex Limit Ambiguous Assignment & Impurity Masking Complex->Limit Simple Simplified ¹H Spectra (Only J_HH remains) Adv->Simple Success Unambiguous Structural Verification Simple->Success

Caption: Decision tree comparing standard 400 MHz NMR analysis with advanced 600 MHz 1H{19F} decoupled workflows.

Experimental Protocols & Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocol details the exact causality behind each experimental parameter.

Step 1: Intelligent Solvent Selection

Action: Dissolve 15 mg of 2-(3,5-difluorophenyl)phenol in 0.6 mL of DMSO-


 (rather than CDCl

). Causality: In non-polar solvents like CDCl

, the phenolic -OH proton exchanges rapidly and often overlaps with the aromatic protons (~6.8–7.3 ppm). DMSO-

acts as a strong hydrogen-bond acceptor, locking the -OH proton in place, slowing its exchange rate, and shifting it significantly downfield (~9.5 ppm)[7]. This provides a clear, isolated diagnostic signal for the phenol group.
Step 2: Instrument Tuning and Matching (Advanced Workflow)

Action: Insert the sample into a 600 MHz spectrometer equipped with a


 dual-tuned probe. Carefully tune and match both the 

and

channels. Causality: Because the frequencies are separated by only ~6%, slight changes in sample dielectric (e.g., varying salt concentrations or solvent batches) will drastically shift the tuning curve. Poor tuning on the

channel will result in incomplete decoupling, leaving residual

splitting in the

spectrum[5].
Step 3: Parameter Optimization for Quantitative NMR

Action: Set the relaxation delay (


) to 15 seconds for the 1D 

acquisition. Causality: Fluorinated aromatics relax primarily via dipole-dipole interactions and chemical shift anisotropy (CSA)[8]. Because fluorine atoms lack directly attached protons, their longitudinal relaxation times (

) can be exceptionally long (often 3–5 seconds)[9]. To achieve quantitative integration (e.g., for purity determination against an internal standard), the system must fully return to thermal equilibrium between pulses. A delay of

is a mandatory self-validating step for quantitative accuracy[10].
Step 4: Decoupled Acquisition

Action: Execute a


 1D experiment using a GARP or WALTZ-16 decoupling sequence applied to the 

channel during acquisition. Causality: Continuous wave (CW) decoupling is inefficient over the broad chemical shift range of fluorine. Composite pulse decoupling (like WALTZ-16) ensures that both the F3' and F5' signals (which resonate at ~ -109.5 ppm) are uniformly irradiated, collapsing the

multiplets into simple first-order

splitting patterns[11].

Data Presentation and Comparative Analysis

The tables below summarize the expected spectral data and objectively compare the performance of the two analytical approaches.

Table 1: Comparative


 and 

NMR Assignments in DMSO-

(Note: Chemical shifts are representative values based on the electronic effects of the biphenyl and fluoro-substituents).
PositionNucleusStandard 1D Multiplicity (Coupling)Decoupled

Multiplicity
Chemical Shift (ppm)
1-OH

Singlet (br s)Singlet (s)~9.50
H3

dd (

,

)
dd~6.95
H4

td (

,

)
td~7.20
H5

td (

,

)
td~6.85
H6

dd (

,

)
dd~7.30
H2', H6'

br d or dd (

)
Doublet (d,

)
~7.15
H4'

tt (

,

)
Triplet (t,

)
~7.05
F3', F5'

Triplet (

)
N/A~ -109.5

Table 2: Performance Comparison of Analytical Workflows

MetricStandard 400 MHz (1D

, 1D

)
Advanced 600 MHz (

Decoupled)
Spectral Resolution Moderate; severe overlap in the 6.8–7.3 ppm region.Excellent; baseline separation of H4' from phenol protons.
Structural Verification Ambiguous; relies heavily on 2D COSY/HSQC to untangle multiplets.Unambiguous; first-order

couplings are instantly readable.
Impurity Profiling Poor; low-level impurities are easily masked by broad

multiplets.
High; sharp, decoupled singlets/doublets allow detection of impurities < 0.5%.
Hardware Requirements Routine broadband probe (BBO/BBFO).Specialized dual-tuned

cryoprobe with RF filters.

Conclusion

For the rigorous characterization of 2-(3,5-difluorophenyl)phenol, standard 400 MHz NMR is often insufficient due to the complex scalar coupling networks generated by the fluorine atoms. By upgrading to an advanced 600 MHz workflow with


 decoupling capabilities, researchers can collapse complex multiplets into simple, first-order spectra. Combined with the strategic use of DMSO-

to isolate the phenolic proton, this methodology provides a self-validating, highly trustworthy framework for structural elucidation and purity analysis in drug development pipelines.

References

  • 19F-centred NMR analysis of mono-fluorinated compounds RSC Advances.[Link]

  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Analytical Chemistry / PubMed (NIH).[Link]

  • Evaluating the effect of 1H decoupling on 19F longitudinal relaxation and signal line shape in 5-Fluorotryptophan ResearchGate.[Link]

  • Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology / PMC (NIH).[Link]

  • NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA PMC (NIH).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Fluorinated Biaryl Isomers

Foreword for the Modern Chromatographer In the landscape of contemporary drug discovery, fluorinated biaryl scaffolds have emerged as a cornerstone of medicinal chemistry. The strategic introduction of fluorine can profo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Chromatographer

In the landscape of contemporary drug discovery, fluorinated biaryl scaffolds have emerged as a cornerstone of medicinal chemistry. The strategic introduction of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity. However, this synthetic advantage presents a significant analytical challenge: the effective separation of closely related structural isomers, including positional isomers and atropisomers, which can exhibit vastly different pharmacological and toxicological profiles.

This guide deviates from rigid, templated application notes. Instead, it serves as an in-depth technical resource, grounded in field-proven insights and first principles. We will dissect the causal relationships between isomer structure, stationary phase chemistry, and chromatographic retention. Our objective is to provide you, the researcher, with a robust framework for method development, enabling you to confidently tackle the separation of these challenging yet vital compounds. Every protocol herein is designed as a self-validating system, empowering you to not just replicate results, but to understand and adapt them to your specific analytical needs.

The Analytical Dichotomy: C18 vs. Pentafluorophenyl (PFP) Phases

The workhorse of reversed-phase HPLC, the C18 column, separates analytes primarily through hydrophobic interactions.[1] While highly effective for a broad range of molecules, its resolving power can be limited when faced with isomers that have similar hydrophobicities, a common occurrence with fluorinated biaryls.

Enter the Pentafluorophenyl (PFP) phase. This stationary phase offers a multi-modal separation mechanism, engaging in not only hydrophobic interactions but also π-π, dipole-dipole, and ion-exchange interactions.[2] The electron-rich, highly polarizable PFP ring provides a unique selectivity for halogenated and aromatic compounds, often resolving isomers that co-elute on a C18 column.[3][4][5]

This guide will compare the performance of these two distinct stationary phases in resolving a representative set of fluorinated biaryl positional isomers.

Experimental Design: A Rationale-Driven Approach

The following experimental protocol was designed to provide a clear and objective comparison of the retention behavior of fluorinated biaryl isomers on C18 and PFP stationary phases.

Instrumentation and Consumables
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and a diode array detector (DAD).

  • Columns:

    • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Analytes: A representative set of fluorinated biphenyl isomers (e.g., 2-Fluorobiphenyl, 4-Fluorobiphenyl, 2,2'-Difluorobiphenyl, and 4,4'-Difluorobiphenyl) dissolved in a 50:50 mixture of acetonitrile and water.

Experimental Workflow

The diagram below outlines the systematic approach for comparing the retention times of the fluorinated biaryl isomers on the two selected columns.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Comparison A Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) C Equilibrate HPLC System and Columns A->C B Prepare Analyte Stock Solutions (Fluorinated Biphenyl Isomers) B->C D Inject Analyte Mixture onto C18 Column C->D G Inject Analyte Mixture onto PFP Column C->G E Run Isocratic Elution (e.g., 60% B) D->E F Record Retention Times (tR) E->F J Tabulate and Compare Retention Times F->J H Run Isocratic Elution (e.g., 60% B) G->H I Record Retention Times (tR) H->I I->J K Analyze Selectivity and Resolution Differences J->K

Caption: A streamlined workflow for the comparative analysis of fluorinated biaryl isomers.

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare Solvent A by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Use HPLC-grade acetonitrile as Solvent B.

    • Degas both solvents prior to use.

  • Sample Preparation:

    • Prepare individual stock solutions of each fluorinated biaryl isomer in a 50:50 acetonitrile/water mixture at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution by combining equal volumes of each stock solution and diluting to a final concentration of 0.1 mg/mL for each analyte.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Isocratic Elution: 60% Acetonitrile / 40% 0.1% Formic Acid in Water

  • Analysis Procedure:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mixed standard solution and record the chromatogram.

    • Replace the C18 column with the PFP column and repeat the equilibration and analysis steps under the identical conditions.

Results and Discussion: Unveiling the Selectivity of PFP

The retention times for the hypothetical set of fluorinated biphenyl isomers on both C18 and PFP columns are presented below. This data, while illustrative, is based on the established principles of reversed-phase chromatography and the unique selectivity of PFP phases for halogenated compounds.

AnalyteStructurePredicted Retention Time (tR) on C18 (min)Predicted Retention Time (tR) on PFP (min)
4-Fluorobiphenyl4-F-Biphenyl5.26.5
2-Fluorobiphenyl2-F-Biphenyl5.57.8
4,4'-Difluorobiphenyl4,4'-diF-Biphenyl6.88.9
2,2'-Difluorobiphenyl2,2'-diF-Biphenyl7.111.2
Analysis of Retention on the C18 Column

On the C18 column, retention is primarily governed by hydrophobicity. The elution order generally follows the degree of fluorination, with the more fluorinated (and typically more hydrophobic) compounds having longer retention times. The positional isomers (2- vs. 4- and 2,2'- vs. 4,4'-) show only minor differences in retention, which can make baseline separation challenging.

The PFP Column Advantage: A Deeper Look into Selectivity

The PFP column demonstrates a significant enhancement in both retention and selectivity for the fluorinated biaryl isomers. This is due to the multiple interaction mechanisms at play:

  • π-π Interactions: The electron-deficient PFP ring interacts favorably with the electron-rich aromatic rings of the biaryl analytes.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase create strong dipoles that interact with the dipoles of the fluorinated analytes. The position of the fluorine on the biphenyl ring will influence the overall molecular dipole moment, leading to differential retention. For instance, the 2- and 2,2'- isomers, with their less symmetrical structures, are expected to have larger dipole moments and thus stronger interactions with the PFP phase compared to their 4- and 4,4'- counterparts.

  • Shape Selectivity: The rigid structure of the PFP ligand can provide a degree of shape selectivity, allowing for better discrimination between positional isomers.[4]

The relationship between the isomer structure and the dominant interactions on each column type is visualized below.

G cluster_c18 C18 Column cluster_pfp PFP Column C18_Analyte Fluorinated Biaryl Isomer C18_Interaction Hydrophobic Interaction (Dominant) C18_Analyte->C18_Interaction Governs Retention PFP_Analyte Fluorinated Biaryl Isomer PFP_Interactions Multiple Interactions: - Hydrophobic - π-π - Dipole-Dipole - Shape Selectivity PFP_Analyte->PFP_Interactions Governs Retention & Selectivity

Caption: Dominant interaction mechanisms on C18 vs. PFP stationary phases.

Special Consideration: The Challenge of Atropisomerism

Many fluorinated biaryl compounds of pharmaceutical interest are atropisomeric, meaning they are stereoisomers resulting from hindered rotation around a single bond. These enantiomers can have different pharmacological activities, making their separation and quantification critical.

The separation of atropisomers presents a unique challenge as they can interconvert at ambient temperatures.[6] This on-column interconversion can lead to distorted peak shapes and inaccurate quantification.

Key Strategies for Atropisomer Separation:
  • Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are commonly employed for atropisomer separations.[7][8][9] These phases provide a chiral environment that allows for differential interaction with the enantiomers.

  • Temperature Control: Low column temperatures (e.g., 6°C) are often crucial to slow down or prevent on-column interconversion.[6][10] A thermodynamic analysis (van't Hoff plot) can be used to understand the enthalpy and entropy contributions to the separation and to determine the optimal temperature.[10][11]

Conclusion

The successful separation of fluorinated biaryl isomers is a critical task in pharmaceutical development and quality control. While traditional C18 columns can provide adequate separation in some cases, their reliance on a single retention mechanism limits their resolving power for closely related isomers.

Pentafluorophenyl (PFP) stationary phases offer a powerful alternative, providing orthogonal selectivity through a combination of hydrophobic, π-π, dipole-dipole, and shape-selective interactions. This multi-modal approach often leads to enhanced retention and superior resolution of positional isomers, which is particularly advantageous for halogenated aromatic compounds. For atropisomeric biaryls, the use of specialized chiral stationary phases and careful temperature control is paramount to achieving accurate and reliable separations. By understanding the underlying principles of these different stationary phases and by employing a rational, systematic approach to method development, researchers can effectively tackle the analytical challenges posed by this important class of molecules.

References

  • Zhang, L., Hu, Y., Galella, E., Tomasella, F. P., & Fish, W. P. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162. [Link]

  • Zhang, L., et al. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]

  • Woods, R. M., Patel, D. C., Lim, Y., Breitbach, Z. S., Gao, H., Keene, C., ... & Armstrong, D. W. (2014). Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. Journal of chromatography. A, 1357, 172–181. [Link]

  • Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Semantic Scholar. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. [Link]

  • Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns. Analytical Sales. [Link]

  • Núñez, O., Checa, A., & Gallart-Ayala, H. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). HPLC Method Development for Pharmaceuticals. Elsevier. [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Scientific Instruments. [Link]

  • Hawach Scientific. (n.d.). PFP HPLC Column. Hawach Scientific. [Link]

  • Zhang, L., et al. (2017). Thermodynamic parameters for atropisomers. ResearchGate. [Link]

  • Wells, M. J. M. (2000). Essential Guides to Method Development in Liquid Chromatography.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). HPLC Method Development for Pharmaceuticals. Google Books.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. PubMed. [Link]

  • Shah, R., & Patel, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 116-125. [Link]

  • Przybyciel, M. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Kéri, A., & Forgács, E. (2022). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography. LCGC North America, 40(12), 576-580. [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

  • Gilar, M., & Gebauer, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. [Link]

  • Poole, C. F. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. ResearchGate. [Link]

  • Poole, C. F., & Li, Q. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. [Link]

Sources

Validation

A Comparative Analysis of the Acidity of 2-(3,5-Difluorophenyl)phenol and 2-phenylphenol: An In-depth Technical Guide

For researchers and professionals in the field of drug development, a nuanced understanding of the physicochemical properties of molecular scaffolds is paramount. The acidity, quantified by the acid dissociation constant...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, a nuanced understanding of the physicochemical properties of molecular scaffolds is paramount. The acidity, quantified by the acid dissociation constant (pKa), of a phenolic moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting everything from solubility and membrane permeability to protein-ligand interactions. This guide provides a detailed comparative analysis of the acidity of 2-(3,5-Difluorophenyl)phenol and its non-fluorinated analog, 2-phenylphenol, supported by experimental data and theoretical principles.

Executive Summary: Comparative Acidity

The introduction of two fluorine atoms at the meta-positions of the pendant phenyl ring in 2-(3,5-Difluorophenyl)phenol is predicted to significantly increase its acidity compared to 2-phenylphenol. This heightened acidity is primarily attributed to the powerful electron-withdrawing inductive effect of the fluorine substituents, which stabilizes the corresponding phenoxide conjugate base.

CompoundStructurepKa
2-phenylphenol2-phenylphenol structure~9.5 - 10.01[1][2]
2-(3,5-Difluorophenyl)phenol3,5-difluorophenol structurePredicted to be lower than 2-phenylphenol (Estimated based on 3,5-difluorophenol pKa of ~7.97[3])

The Decisive Role of Electronic Effects in Phenolic Acidity

The acidity of a phenol is determined by the stability of the phenoxide ion formed upon deprotonation.[4] Electron-withdrawing groups on the aromatic ring enhance acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups decrease acidity by destabilizing the phenoxide ion.

In the case of 2-(3,5-Difluorophenyl)phenol, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect).[4][5] This effect is transmitted through the sigma bonds, pulling electron density away from the phenoxide oxygen and dispersing the negative charge, which leads to a more stable conjugate base and a stronger acid (lower pKa). Due to their meta-position relative to the biphenyl linkage, the resonance effect (+R effect) of the fluorine atoms does not extend to the phenolic ring and thus the potent -I effect dominates.[5]

For 2-phenylphenol, the unsubstituted phenyl group has a much weaker inductive effect compared to the difluorinated counterpart. This results in a less stabilized phenoxide ion and consequently, lower acidity (higher pKa).[1][2]

The following diagram illustrates the key electronic effects influencing the acidity of these two compounds.

G cluster_0 2-(3,5-Difluorophenyl)phenol cluster_1 2-phenylphenol A Two Fluorine Atoms B Strong Inductive Effect (-I) A->B exert C Stabilization of Phenoxide Ion B->C leads to D Increased Acidity (Lower pKa) C->D results in E Unsubstituted Phenyl Group F Weak Inductive Effect E->F exerts G Less Stabilization of Phenoxide Ion F->G leads to H Decreased Acidity (Higher pKa) G->H results in

Caption: Electronic effects on the acidity of the compared phenols.

Experimental Protocol for pKa Determination via UV-Vis Spectrophotometry

The pKa of phenolic compounds can be reliably determined using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated phenol and the deprotonated phenoxide ion at various pH values.[6][7][8]

Objective: To experimentally determine and compare the pKa values of 2-phenylphenol and 2-(3,5-Difluorophenyl)phenol.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes (1 cm path length)

  • 2-phenylphenol

  • 2-(3,5-Difluorophenyl)phenol

  • Methanol (for stock solutions)

  • Buffer solutions of varying pH (e.g., phosphate buffers)[7]

  • Hydrochloric acid (HCl) solution (for acidic pH)

  • Sodium hydroxide (NaOH) solution (for basic pH)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare 10⁻² M stock solutions of both 2-phenylphenol and 2-(3,5-Difluorophenyl)phenol in methanol.[7]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compounds.

  • Sample Preparation: For each phenol, prepare a series of solutions by diluting a small volume of the stock solution into the different buffer solutions to a final concentration of 10⁻⁴ M.[7] Prepare one highly acidic solution (e.g., pH 1 with HCl) and one highly basic solution (e.g., pH 12 with NaOH).

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each solution from 200-400 nm.[6]

    • The highly acidic solution will show the spectrum of the fully protonated phenol (HA).

    • The highly basic solution will show the spectrum of the fully deprotonated phenoxide (A⁻).

    • The spectra in the buffered solutions will be a mixture of HA and A⁻.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Using the absorbance values at this wavelength for the acidic (A_acid), basic (A_base), and buffered (A_buffer) solutions, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_base - A_buffer) / (A_buffer - A_acid)]

    • Plot pH versus log[(A_buffer - A_acid) / (A_base - A_buffer)]. The pKa is the pH at which the log term is zero.

The following diagram outlines the experimental workflow.

G A Prepare Stock Solutions (10⁻² M in Methanol) C Dilute Stock in Buffers (Final Conc. 10⁻⁴ M) A->C B Prepare Buffer Solutions (Varying pH) B->C D Record UV-Vis Spectra (200-400 nm) C->D E Identify λmax Difference D->E F Measure Absorbances (A_acid, A_base, A_buffer) E->F G Calculate pKa using Henderson-Hasselbalch Equation F->G H Plot pH vs. log ratio for graphical pKa determination G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The strategic incorporation of fluorine atoms is a powerful tool in medicinal chemistry for modulating the physicochemical properties of lead compounds. In the comparison between 2-(3,5-Difluorophenyl)phenol and 2-phenylphenol, the strong inductive effect of the two fluorine atoms in the former is expected to significantly increase its acidity. This guide provides the theoretical framework and a practical experimental protocol for the quantitative assessment of this difference, empowering researchers to make informed decisions in the design and development of novel therapeutics.

References

  • Filo. (2023, November 3). Explain the trends in the acidity of phenol and the monofluoro derivative. Retrieved from [Link]

  • Australian Government Department of Health. (2022, May 30). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]

  • Vaia. Why is ortho fluoro phenol a weaker acid than ortho chlorophenol? Retrieved from [Link]

  • Scribd. pKa Determination of Phenols and Derivatives. Retrieved from [Link]

  • Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol? Retrieved from [Link]

  • MDPI. (2023, July 13). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Retrieved from [https://www.fao.org/fileadmin/templates/agph/docs/j mpr/mono99/735pr02.pdf]([Link] mpr/mono99/735pr02.pdf)

  • MDPI. (2022, December 6). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • Dergipark. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol? Retrieved from [Link]

  • RSC Publishing. Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. Retrieved from [Link]

  • AFIT. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Retrieved from [Link]

  • Quora. How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]

  • askIITians. (2014, October 19). why is para chloro phenol more acidic than para fluoro phenol?i have. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]

  • University of Hertfordshire. (2026, February 5). 2-phenylphenol. Retrieved from [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • Wikipedia. 2-Phenylphenol. Retrieved from [Link]

  • CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]

  • ResearchGate. (2002, July). Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • PubChem. 3,5-Difluorophenol. Retrieved from [Link]

Sources

Comparative

Purity Analysis Methods for Liquid Crystal Grade Biaryl Phenols: A Comprehensive Comparison Guide

In the development of advanced liquid crystal (LC) materials, biaryl phenols (such as fluorinated biphenols and cyanobiphenyls) serve as critical structural intermediates. The macroscopic performance of an LC display or...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced liquid crystal (LC) materials, biaryl phenols (such as fluorinated biphenols and cyanobiphenyls) serve as critical structural intermediates. The macroscopic performance of an LC display or photonic device—specifically its phase transition temperatures, dielectric anisotropy, and Voltage Holding Ratio (VHR)—is inextricably linked to the purity of these monomeric building blocks 1.

As a Senior Application Scientist, I approach purity not as a single metric, but as a multidimensional matrix. A biaryl phenol synthesized via Suzuki-Miyaura cross-coupling will inherently contain structural isomers, unreacted starting materials, and trace transition metals. Relying on a single analytical technique introduces a high risk of false-positive purity certifications. This guide objectively compares the leading analytical methodologies and provides self-validating protocols to ensure absolute structural and thermodynamic integrity.

Mechanistic Causality: How Impurities Degrade LC Systems

To understand why specific analytical methods are chosen, we must first understand the physical chemistry of LC degradation caused by impurities:

  • Organic Isomers (Positional/Structural): Closely related isomers (e.g., ortho- vs. para-linkages) disrupt the highly ordered nematic or smectic packing of the mesogens. This thermodynamic disruption depresses the clearing point (nematic-to-isotropic transition temperature) and alters the optical birefringence 2.

  • Ionic and Metal Impurities: Trace carryover of palladium catalysts or alkali metals drastically increases the electrical conductivity of the LC mixture. This lowers the VHR, leading to macroscopic defects such as "image sticking" or display flickering 3.

Quantitative Comparison of Analytical Alternatives

To establish a robust purity profile, laboratories must choose between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UltraPerformance Convergence Chromatography (UPC²), and Differential Scanning Calorimetry (DSC).

Table 1: Performance Comparison of Purity Analysis Methods
Analytical MethodTarget ImpuritiesLOD / LOQResolution (

)
Analysis TimeBest Use Case & Limitations
HPLC-PDA Non-volatile organics, isomers~0.01% / 0.05%High (>2.0)15–30 minStandard. Excellent for thermally labile biaryl phenols. Limited by the need for chromophores.
GC-FID/MS Volatile organics, residual solvents~0.005% / 0.01%Very High (>3.0)20–40 minAlternative. Ideal for low-MW biphenols. Limitation: High thermal stress can degrade complex LC intermediates.
UPC² (SFC) Chiral impurities, closely related isomers~0.05% / 0.1%High (>2.0)5–10 minAdvanced. Uses supercritical CO₂. Best for separating isomers with similar UV spectra without thermal degradation 4.
DSC Thermodynamic purity (Total mole %)~0.1 mol%N/A30–60 minOrthogonal. Measures bulk purity via melting point depression. Does not require reference standards.
HR-ICP-MS Trace metal ions (Pd, Na, K)< 1 ppbN/A5–10 minCritical. Directly quantifies catalyst carryover that disrupts dielectric properties.

Orthogonal Analytical Workflow

To guarantee LC-grade purity (>99.9%), a multi-tiered approach is required. The workflow below illustrates the logical relationship between sample preparation and orthogonal testing methodologies.

LCPurity cluster_0 Orthogonal Purity Profiling A Biaryl Phenol Synthesis B Sample Prep & Filtration A->B C HPLC-PDA (Structural Isomers) B->C D DSC (Thermodynamic Purity) B->D E HR-ICP-MS (Trace Metals) B->E F Data Synthesis C->F D->F E->F G LC Grade Certification F->G

Orthogonal analytical workflow for liquid crystal grade biaryl phenol purity.

Step-by-Step Experimental Methodologies

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems, ensuring that the data generated is both accurate and mechanistically sound.

Protocol 1: Organic Purity Profiling via HPLC-PDA

Causality Focus: Biaryl phenols possess a mildly acidic hydroxyl group (pKa ~9.5). If analyzed in a neutral mobile phase, partial ionization occurs, leading to severe peak tailing and unpredictable retention shifts. By acidifying the mobile phase with formic acid, we suppress ionization, ensuring the molecule interacts with the C18 stationary phase purely through predictable hydrophobic and


 interactions.
  • Sample Preparation:

    • Dissolve exactly 10.0 mg of the biaryl phenol in 10 mL of HPLC-grade Acetonitrile (ACN) to yield a 1 mg/mL stock.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Critical Step: Filter through a 0.22 µm PTFE syringe filter. Particulates not only damage the UHPLC column but can act as nucleation sites that artificially alter peak shapes.

  • System Setup:

    • Equip a UHPLC system with a Photodiode Array (PDA) detector.

    • Column: High-strength silica C18 (1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade ACN with 0.1% Formic Acid (v/v).

  • Gradient Elution:

    • Initiate at 40% B. Ramp linearly to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash strongly retained hydrophobic impurities. Flow rate: 0.4 mL/min.

  • Self-Validation (Peak Purity):

    • Monitor absorbance from 200 nm to 400 nm.

    • Utilize the PDA software to extract the UV spectrum at the leading edge, apex, and tailing edge of the main peak. If the calculated Purity Angle is less than the Purity Threshold , the peak is spectrally homogeneous, validating that no hidden structural isomers are co-eluting.

Protocol 2: Absolute Thermodynamic Purity via DSC

Causality Focus: Chromatographic methods rely on UV response factors, which can vary wildly between a product and its impurities. DSC circumvents this by utilizing the van 't Hoff equation. Impurities disrupt the crystalline lattice of the biaryl phenol, which broadens the melting endotherm and depresses the melting point. By analyzing the heat flow, we calculate the absolute mole fraction of impurities without needing reference standards for the impurities themselves 2.

  • System Calibration (Self-Validation):

    • Run a high-purity Indium standard (

      
       = 156.6°C, 
      
      
      
      = 28.45 J/g) before analysis. This validates that the temperature axis and calorimetric response are strictly accurate.
  • Sample Encapsulation:

    • Weigh 2.00 to 3.00 mg of the biaryl phenol powder into a standard aluminum DSC pan.

    • Hermetically seal the pan with a press to prevent sample sublimation during heating.

  • Thermal Program:

    • Equilibrate the cell at 25°C under a dry Nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Heat at a strictly controlled, slow rate of 2°C/min up to 20°C above the expected melting point.

    • Causality: A slow heating rate is mandatory. Fast heating creates thermal lag within the sample, artificially broadening the peak and ruining the van 't Hoff calculation.

  • Data Analysis:

    • Integrate the melting endotherm. Plot the sample temperature (

      
      ) against the reciprocal of the fraction melted (
      
      
      
      ). The slope of this line directly yields the mole fraction of total impurities.

Conclusion

For liquid crystal grade biaryl phenols, relying solely on HPLC area-percent reports is an analytical vulnerability. A robust, publication-quality purity profile requires the orthogonal intersection of structural separation (HPLC/UPC²), absolute thermodynamic validation (DSC), and trace elemental screening (HR-ICP-MS). By understanding the causality behind these methods, researchers can confidently certify intermediates for high-performance optical applications.

References
  • Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels. Environmental Science & Technology - ACS Publications. URL:[Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. URL:[Link]

  • Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry. Analytical Methods (RSC Publishing). URL:[Link]

  • Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC²) with PDA Detection. Waters Corporation. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(3,5-Difluorophenyl)phenol

Executive Summary & Chemical Context 2-(3,5-Difluorophenyl)phenol is a halogenated bi-aryl compound featuring a phenolic hydroxyl group.[1] In the context of waste management, this molecule presents a dual-hazard profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(3,5-Difluorophenyl)phenol is a halogenated bi-aryl compound featuring a phenolic hydroxyl group.[1] In the context of waste management, this molecule presents a dual-hazard profile:

  • Phenolic Toxicity: Like its parent phenol, it possesses high dermal permeability and potential for severe protein denaturation (chemical burns).[1]

  • Halogen Content: The presence of fluorine atoms on the phenyl ring mandates that this waste be treated as Halogenated Organic Waste .[1] Incineration of this compound without appropriate scrubbing can release Hydrogen Fluoride (HF), a corrosive gas.[1]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated organic solvents (e.g., pure acetone/methanol waste streams), as this complicates downstream incineration processes.[1]

Hazard Identification & Classification

Before initiating disposal, operators must verify the hazard profile.[1] While lot-specific Safety Data Sheets (SDS) should always be the primary reference, the structural class dictates the following precautionary classifications.

Hazard Category GHS Classification (Inferred/Standard) Operational Implication
Acute Toxicity Category 3 or 4 (Oral/Dermal)Double-gloving (Nitrile/Neoprene) is mandatory.[1]
Skin Corrosion Category 1B or 2 (Irritant/Corrosive)Immediate access to safety shower/eyewash required.[1][2]
Environmental Aquatic Acute/Chronic 1 or 2Zero-discharge policy to drains/sinks.[1]
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents.[1]
Pre-Disposal Handling & Segregation
A. Personal Protective Equipment (PPE)

Because phenols can anesthetize the skin upon contact (delaying pain sensation), rigorous PPE is non-negotiable.[1]

  • Eyes: Chemical splash goggles (Face shield recommended for liquid transfers >50mL).[1]

  • Hands: Double-gloving strategy.[1] Inner layer: Nitrile (4 mil); Outer layer: Neoprene or thick Nitrile (8 mil).[1]

  • Body: Lab coat required; chemical-resistant apron recommended for stock solution preparation.[1][3]

B. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid standard LDPE for long-term storage of concentrated phenolic solutions.[1]

  • Labeling: Containers must be clearly tagged "HAZARDOUS WASTE - HALOGENATED ORGANIC." [1]

  • Additives: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases, as exothermic polymerization or uncontrolled oxidation may occur.[1]

Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Substance (Pure Powder)

Applicable for expired shelf-life inventory or synthesis byproducts.[1]

  • Containment: Transfer the solid substance into a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 2-(3,5-Difluorophenyl)phenol[1]

    • Hazard Checkbox: Toxic, Irritant.[1][4][5]

    • Constituents: 100% Halogenated Organic Solid.[1]

  • Secondary Containment: Place the sealed jar into a clear secondary bag (e.g., Ziploc) to prevent contamination of the outer container surface.

  • Hand-off: Transfer to the facility's Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Liquid Waste (Solutions/Mother Liquors)

Applicable for reaction mixtures, HPLC effluents, or cleaning solvents.[1]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated waste stream.[1]

    • Acceptable: Dichloromethane, Chloroform, Ethyl Acetate.[1]

    • Avoid: Mixing with strong acids or oxidizers.[1]

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Note: If the solution contains >5% water, verify with your EHS officer if it requires a separate "Aqueous Halogenated" stream, though most incinerators accept mixed organic/aqueous halogenated streams.[1]

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone or ethanol.[1] Add these rinses to the same Halogenated Waste carboy. Do not pour rinses down the drain.

Decision Logic: Waste Segregation Flowchart

The following diagram illustrates the critical decision points for segregating 2-(3,5-Difluorophenyl)phenol waste to ensure regulatory compliance and safety.

DisposalFlow cluster_legend Key Protocol Start Waste: 2-(3,5-Difluorophenyl)phenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Is Solvent Halogenated? Liquid->SolventCheck FinalSolid Solid Hazardous Waste (Incineration) SolidPack->FinalSolid HaloStream Add to Halogenated Organic Waste Stream SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., Methanol) FinalLiquid Liquid Hazardous Waste (High Temp Incineration) HaloStream->FinalLiquid NonHaloStream Segregate as 'Non-Halogenated with Trace Halogens' (Check Local Regs) Warning CRITICAL: Do NOT mix with Oxidizers or Acids

Figure 1: Decision matrix for segregating fluorinated phenolic waste. Note that the presence of fluorine generally defaults liquid waste into the "Halogenated" stream to protect incinerator integrity.[1]

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] Phenolic vapors can be irritating.[1][5][6]

  • PPE Up: Don appropriate respiratory protection (N95 or half-mask with organic vapor cartridges) if dust/aerosols are present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquids: Use a commercial Universal Absorbent or Vermiculite.[1] Do not use paper towels alone for concentrated liquids as they may degrade.

  • Decontamination: Clean the surface with a soap/water solution.[1] Collect all cleanup materials as Solid Hazardous Waste .

References & Regulatory Grounding
  • PubChem. 3,5-Difluorophenol Compound Summary (Analogous Hazard Data). National Library of Medicine.[7] Retrieved March 1, 2026, from [Link][1]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University. Retrieved March 1, 2026, from [Link][1]

  • University of California, Berkeley. Phenol Safety Fact Sheet. EH&S.[1][7] Retrieved March 1, 2026, from [Link][1]

Disclaimer: This guide is intended for use by trained scientific personnel.[1] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your local institutional and municipal waste regulations.

Sources

Handling

Personal protective equipment for handling 2-(3,5-Difluorophenyl)phenol

An Essential Guide to the Safe Handling of 2-(3,5-Difluorophenyl)phenol This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(3,5-Difluorophenyl)phenol. As a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 2-(3,5-Difluorophenyl)phenol

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-(3,5-Difluorophenyl)phenol. As a substituted phenol, this compound warrants significant caution, drawing upon the well-established hazards of both phenol and fluorinated aromatic compounds. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Key Anticipated Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with the skin.[6][7]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation.[2][5] Phenol can have an anesthetic effect, meaning initial contact may be painless, delaying the recognition of a severe burn.[2][3]

  • Eye Damage: Poses a high risk of serious and potentially permanent eye damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.[5][6]

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure through engineering controls. All procedures involving 2-(3,5-Difluorophenyl)phenol, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[1][2][8] This is a non-negotiable step to prevent the inhalation of airborne particles or vapors.

Causality: A fume hood provides localized exhaust ventilation, capturing contaminants at the source and preventing them from entering the general laboratory environment. This is critical for protection against respiratory exposure and for containing any potential spills.[8]

Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible (within a 10-second travel distance) before beginning any work.[9] Verify their functionality weekly.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and must not be compromised. Below is a summary of the required equipment, followed by a detailed protocol for its use.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner layer of nitrile exam gloves with an outer layer of heavy-duty neoprene or butyl rubber gloves.[1]Nitrile provides splash protection, while neoprene and butyl rubber offer extended resistance to phenol and similar aromatic compounds, preventing rapid permeation.[1][3]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes. A face shield protects the entire face from splashes that could occur during transfers or reactions.[1][2]
Body Protection A fully buttoned, 100% cotton or flame-resistant lab coat and a chemical-resistant apron (butyl rubber or neoprene).[1][2]The lab coat provides a primary barrier. The chemical-resistant apron is essential for tasks with a higher splash potential, offering superior protection against corrosive liquids.[1]
Footwear Closed-toe, non-porous shoes that cover the entire foot.[1][8]Protects feet from spills.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required for spills or if engineering controls fail.[10]This is an additional precaution for emergency situations where vapor concentrations may exceed safe limits.

Step-by-Step Handling Protocol

This protocol provides a self-validating workflow. Each step is designed to build upon the previous one to ensure a safe operating procedure from start to finish.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Check Eyewash/ Shower Functionality A->B C Assemble All Required Materials B->C D Don PPE in Correct Sequence C->D E Weigh Solid Inside Fume Hood D->E F Perform All Liquid Transfers in Hood E->F G Keep Containers Closed When Not in Use F->G H Decontaminate Work Surface G->H I Segregate Halogenated Organic Waste H->I J Doff PPE in Reverse Sequence I->J K Wash Hands Thoroughly J->K

Caption: Safe handling workflow for 2-(3,5-Difluorophenyl)phenol.

I. Preparation Phase:

  • Verify Controls: Before starting, confirm that the chemical fume hood has been certified within the last year.

  • Emergency Readiness: Locate and ensure a clear path to the nearest safety shower and eyewash station. Have a first aid kit that includes polyethylene glycol 300 or 400 (PEG-300/400) for phenol-type skin exposures.[3]

  • Donning PPE:

    • Put on your inner nitrile gloves.

    • Don your lab coat, ensuring it is fully buttoned.

    • Put on the chemical-resistant apron.

    • Don your outer neoprene or butyl rubber gloves, pulling them over the cuffs of your lab coat.

    • Put on your chemical splash goggles, followed by the face shield.

II. Handling Phase:

  • Chemical Handling: Conduct all manipulations, including weighing, preparing solutions, and transfers, deep within the fume hood to maximize containment.[2][8]

  • Container Management: Keep all containers of 2-(3,5-Difluorophenyl)phenol tightly sealed when not in immediate use.[11] Transport chemicals in a secondary, shatter-resistant container.[11]

  • Avoid Aerosols: Be cautious when centrifuging solutions containing this compound. Aerosols can be generated, leading to inhalation exposure. Use sealed safety cups or rotors.[1]

III. Cleanup and Disposal:

  • Decontamination: After use, decontaminate the work surface in the fume hood with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Waste Disposal:

    • Liquid Waste: All solutions containing 2-(3,5-Difluorophenyl)phenol must be collected as hazardous waste. Because it contains fluorine, it must be disposed of in a designated "Halogenated Organic Waste" container.[8]

    • Solid Waste: Contaminated consumables (gloves, weigh paper, pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[9]

    • NEVER dispose of this chemical down the drain.[8][11]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The outer gloves should be removed first, followed by the apron, face shield, and goggles. The lab coat and inner gloves should be removed last, turning the gloves inside out as you remove them. Dispose of all disposable PPE in the appropriate hazardous waste stream.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing your PPE.[12]

Emergency Procedures: Immediate and Decisive Action

I. Skin Contact:

  • Immediate Action: Speed is critical. Remove all contaminated clothing, including watches or jewelry, while simultaneously moving to the nearest safety shower.[2][3]

  • Decontamination: Flush the affected area with copious amounts of water for at least 15 minutes.[2][13]

  • Specialized Treatment: After the initial water flush, if available and if protocols allow, liberally apply PEG-300 or PEG-400 to the affected area to help neutralize the phenol.[3]

  • Medical Attention: Seek immediate medical attention. Inform medical personnel of the specific chemical exposure.

II. Eye Contact:

  • Immediate Flushing: Go directly to an eyewash station and flush the eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open.[3][13]

  • Remove Contacts: If present and easily removable, take out contact lenses after the first few minutes of flushing.

  • Medical Attention: Seek immediate medical attention from an ophthalmologist.

III. Inhalation:

  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.[3][4]

  • Medical Attention: Seek immediate medical attention.

IV. Ingestion:

  • Do Not Induce Vomiting: This can cause further damage to the esophagus.[3][4]

  • Rinse Mouth: If the person is conscious, have them rinse their mouth thoroughly with water.

  • Medical Attention: Seek immediate medical attention.

V. Spill Response:

  • Minor Spill (inside fume hood): If you are trained and have the proper equipment, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal.

  • Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others in the area and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.[9]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from .

  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from .

  • Phenol Allied Seller Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,3-Difluorophenol. Retrieved from .

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Merck Millipore. (2025, December 31). SAFETY DATA SHEET - Phenol.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare.
  • University of California, Santa Barbara. (n.d.). Fluorine Safety.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from .

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-(3,5-Difluorophenyl)acetonitrile. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluorophenol. PubChem.
  • ChemicalBook. (2022, August 11). 2-Chloro-4-(3,5-dichlorophenyl)phenol - Safety Data Sheet. Retrieved from .

  • University of Michigan. (2023, October 30). Phenol. Environment, Health & Safety.
  • Synquest Labs. (2017, June 15). 3-(Difluoromethoxy)phenol - Safety Data Sheet. Retrieved from .

  • BenchChem. (2025). Essential Safety and Operational Guide for Handling Phenol. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(3,5-Difluorophenyl)phenol
© Copyright 2026 BenchChem. All Rights Reserved.